molecular formula C10H8BrNO3 B052653 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one CAS No. 124522-09-4

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Cat. No.: B052653
CAS No.: 124522-09-4
M. Wt: 270.08 g/mol
InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
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Description

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a highly versatile and valuable chemical intermediate in medicinal chemistry and agricultural science research. Its core structure is based on the 1,4-benzoxazin-2-one scaffold, a privileged heterocycle known for its diverse biological activities. The reactive bromomethyl group at the 3-position makes this compound an excellent electrophile for nucleophilic substitution reactions, primarily serving as a key building block for the synthesis of more complex molecules. Researchers utilize this compound to develop novel analogs by alkylating nitrogen, oxygen, or sulfur nucleophiles, thereby creating libraries of compounds for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZURAACWKKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154422
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
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Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-09-4
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
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Record name 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class. While its primary documented application is in analytical chemistry as a fluorescent labeling agent for the sensitive detection of carboxylic acids via High-Performance Liquid Chromatography (HPLC), the broader family of 1,4-benzoxazin-2-one derivatives has garnered significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, and explores the potential biological activities of its core structure based on research into related compounds.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from chemical suppliers and calculated values.

PropertyValueSource
CAS Number 124522-09-4[3]
Molecular Formula C₁₀H₈BrNO₃Calculated
Molecular Weight 270.08 g/mol Calculated
Appearance Light yellow to brown crystalline powder[4]
Purity ≥98.0%TCI Chemicals
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-5-methoxyphenol C 3-Methyl-7-methoxy-1,4-benzoxazin-2-one A->C Condensation B Pyruvic acid derivative (e.g., ethyl pyruvate) B->C F This compound C->F Allylic/Benzylic Bromination D N-Bromosuccinimide (NBS) D->F E Radical Initiator (e.g., AIBN, Benzoyl Peroxide) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (General Procedures)

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one (Precursor)

The synthesis of the 1,4-benzoxazin-2-one core can be achieved through the condensation of an o-aminophenol with an α-keto acid or ester.

  • Materials: 2-Amino-5-methoxyphenol, an appropriate pyruvic acid derivative (e.g., ethyl pyruvate), a suitable solvent (e.g., ethanol, toluene), and potentially a dehydrating agent or catalyst.

  • General Procedure:

    • Dissolve equimolar amounts of 2-amino-5-methoxyphenol and the pyruvic acid derivative in the chosen solvent.

    • Heat the mixture to reflux, possibly with a Dean-Stark apparatus to remove water formed during the reaction.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Step 2: Bromination of the 3-Methyl Group

The conversion of the 3-methyl group to a 3-bromomethyl group can be accomplished via a radical substitution reaction, commonly known as allylic or benzylic bromination.[5][6][7][8][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation to maintain a low concentration of bromine and minimize side reactions.[6][9]

  • Materials: 3-Methyl-7-methoxy-1,4-benzoxazin-2-one, N-Bromosuccinimide (NBS), a non-polar solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

  • General Procedure:

    • Dissolve the 3-methyl-7-methoxy-1,4-benzoxazin-2-one precursor in carbon tetrachloride.

    • Add NBS (typically 1.1 equivalents) and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, the succinimide byproduct is filtered off.

    • The filtrate is concentrated, and the crude this compound is purified by recrystallization.

Applications in Analytical Chemistry

The primary and well-documented application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.

Mechanism of Derivatization

The compound's bromomethyl group is reactive towards the carboxylate anion of a carboxylic acid. In the presence of a base and a phase-transfer catalyst (like 18-crown-6), it undergoes a nucleophilic substitution reaction to form a highly fluorescent ester derivative. This process significantly enhances the detectability of otherwise non-fluorescent or weakly fluorescent carboxylic acids.

Caption: Derivatization of a carboxylic acid.

Experimental Protocol: HPLC Labeling

The following is a typical protocol for the derivatization of fatty acids for HPLC analysis.[10]

  • Materials: this compound (1.0 mM in acetonitrile), carboxylic acid sample (in acetonitrile), saturated potassium carbonate (K₂CO₃) in acetonitrile, 18-crown-6 ether (5.7 mM).

  • Procedure:

    • To 0.5 mL of the carboxylic acid solution (containing 0.2-10 nmol), add 0.1 mL of the labeling reagent solution.

    • Add 0.5 mL of the saturated K₂CO₃/acetonitrile solution containing 18-crown-6 ether.

    • Incubate the mixture at 40°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The resulting solution can be directly injected into the HPLC system.

  • Detection: The resulting ester derivative can be detected by fluorescence with an excitation wavelength of approximately 355 nm and an emission wavelength of around 430 nm.[10]

Biological Activity and Potential for Drug Development

There are no direct studies reporting the biological activity or mechanism of action of this compound. However, the 1,4-benzoxazin-2-one scaffold is present in various biologically active natural products and synthetic compounds, suggesting potential areas for future investigation.[2][11]

Insights from Related Natural Products

A well-studied class of related natural products are the benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), found in plants like maize and wheat.[12][13][14][15] These compounds serve as part of the plant's defense system against pests and pathogens.[12] Research has shown that DIMBOA exhibits a range of biological effects, including:

  • Aneugenic and Mutagenic Activity: Studies in human liver cells (HepG2) have shown that DIMBOA can induce micronuclei, indicating it is aneugenic (causes chromosome loss or gain).[12]

  • Antimicrobial and Antifeedant Properties: As part of their natural function, benzoxazinoids deter insects and inhibit the growth of microbes.[2][15]

It is crucial to note that these activities are specific to compounds like DIMBOA and cannot be directly attributed to this compound without experimental validation.

Anticancer and Antimicrobial Potential of Synthetic Benzoxazinones

The 1,4-benzoxazin-2-one core is considered a "privileged scaffold" in medicinal chemistry, and various synthetic derivatives have been explored for therapeutic applications.[16]

  • Anticancer Activity: Several studies have reported the synthesis of 1,4-benzoxazin-2-one derivatives with significant anticancer activity.[17][18] The proposed mechanisms of action for some of these compounds include the induction of DNA damage and apoptosis in cancer cells.[17][19] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA.[19]

  • Antimicrobial Activity: Novel 1,4-benzoxazin-2-one derivatives have shown potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains.[20][21] Computational studies suggest that these compounds may act by inhibiting the menaquinone-B enzyme, which is crucial for the mycobacterial electron transport chain.[20] Other derivatives have demonstrated broad-spectrum antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target.[22]

Proposed Mechanism of Action for the Benzoxazinone Scaffold

Based on studies of various derivatives, a potential mechanism of action for the anticancer effects of some 1,4-benzoxazin-2-ones involves their ability to act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.

Proposed Anticancer Mechanism Potential Anticancer MoA of Benzoxazinone Core A 1,4-Benzoxazin-2-one Derivative B DNA Intercalation A->B C DNA Damage B->C D Activation of Damage Response (e.g., γ-H2AX) C->D E Cell Cycle Arrest D->E F Apoptosis (e.g., Caspase Activation) D->F G Tumor Cell Death E->G F->G

Caption: A hypothesized signaling pathway for anticancer activity.

Conclusion

This compound is a valuable chemical tool, primarily utilized as a fluorescent labeling agent for the sensitive analysis of carboxylic acids. While direct biological studies on this specific compound are lacking, the broader class of 1,4-benzoxazin-2-ones represents a promising scaffold for the development of new therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications.[1][2] Further research is warranted to explore the bioactivity of this compound and its derivatives, which could unveil novel applications in drug discovery and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the spectroscopic data, experimental protocols, and logical workflow employed to confirm the molecule's structure, and explores its potential biological significance.

Structural and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.67d1HAr-H8.8
6.94dd1HAr-H8.8, 2.6
6.78d1HAr-H2.6
4.54s2H-CH₂Br
3.90s3H-OCH₃

Solvent: C²HCl₃ (CDCl₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted Chemical Shift (δ) ppmAssignment
~165C=O (Lactam)
~155C-O (Aromatic Ether)
~145C-N
~130Quaternary Ar-C
~120Ar-CH
~115Ar-CH
~110Ar-CH
~56-OCH₃
~30-CH₂Br
Table 3: Mass Spectrometry Data
m/zInterpretation
271[M]⁺ (Molecular Ion)
190[M - CH₂Br]⁺ (Base Peak)
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration Type
3072-2948C-H stretch (aromatic and aliphatic)
1730C=O stretch (lactam)
1620, 1544C=C stretch (aromatic)
1272, 1214, 1198, 1124C-O stretch (ether and ester)
1022C-N stretch

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducibility.

Synthesis of this compound[1]

The synthesis is a two-step process starting from 2-amino-5-methoxyphenol.

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one

  • To a solution of 2-amino-5-methoxyphenol (0.03 mol) in a mixture of ethanol (45 ml) and acetic acid (11 ml), ethyl pyruvate (0.03 mol) is added.

  • The mixture is stirred overnight at ambient temperature in the dark.

  • The resulting orange-yellow crystals are separated by filtration and recrystallized from ethanol.

Step 2: Bromination to this compound

  • To a solution of 3-methyl-7-methoxy-1,4-benzoxazin-2-one (0.01 mol) in tetrahydrofuran (20 ml), phenyltrimethylammonium tribromide (0.01 mol) is added.

  • The mixture is stirred gently overnight in a refrigerator.

  • The crude mixture is diluted with diethyl ether (50 ml) and washed sequentially with 0.1 M NaHSO₃ (25 ml), 0.1 M NaHCO₃ (25 ml), and distilled water (25 ml).

  • The organic layer is dried over anhydrous Na₂SO₄ and evaporated in vacuo.

  • The residue is purified by silica gel column chromatography using an eluent of n-hexane-dichloromethane (1:1).

  • The final product is obtained as faint yellow prisms after recrystallization from n-hexane-dichloromethane (1:1).[1]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [1]

  • Instrument: JEOL Model JNM-GX270 spectrometer (or equivalent).

  • Frequency: 270 MHz.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: A small sample of the purified compound is dissolved in CDCl₃ containing TMS. The spectrum is acquired at room temperature, and chemical shifts are reported in ppm downfield from TMS.

Mass Spectrometry (MS) [1]

  • Instrument: JEOL Model DX-300 mass spectrometer (or equivalent).

  • Ionization Mode: Electron Impact (EI).

  • Procedure: A sample of the compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy [1]

  • Instrument: Perkin-Elmer Model 1750 infrared spectrometer (or equivalent).

  • Sample Preparation: Potassium bromide (KBr) disc method. A small amount of the sample is ground with KBr powder and pressed into a thin disc.

  • Procedure: The KBr disc is placed in the IR beam, and the spectrum is recorded.

Structure Elucidation Workflow and Biological Context

The elucidation of the structure of this compound is a logical process of piecing together spectroscopic evidence.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Two-step Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR C13_NMR ¹³C NMR (Predicted) Purification->C13_NMR H_NMR_data Proton environment & coupling H_NMR->H_NMR_data MS_data Molecular weight & fragmentation MS->MS_data IR_data Functional groups IR->IR_data C13_NMR_data Carbon skeleton C13_NMR->C13_NMR_data Final_Structure Confirmed Structure: This compound H_NMR_data->Final_Structure MS_data->Final_Structure IR_data->Final_Structure C13_NMR_data->Final_Structure PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Inhibitor Benzoxazinone Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

References

An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS: 124522-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a versatile heterocyclic compound with applications in medicinal chemistry, agricultural science, and analytical chemistry. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to brown powder or crystalline substance. Its chemical structure features a benzoxazinone core, which is a key pharmacophore in various biologically active molecules. The presence of a reactive bromomethyl group makes it a valuable intermediate for further chemical modifications.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 124522-09-4
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Appearance Light yellow to brown powder/crystal
Melting Point 144-148 °C
Boiling Point 376.9 ± 52.0 °C at 760 mmHg
Flash Point 181.8 ± 30.7 °C
Density 1.7 ± 0.1 g/cm³
Solubility Information not available
Storage Conditions 2-8°C

Synthesis and Manufacturing

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 3-methyl-7-methoxy-1,4-benzoxazin-2-one

The benzoxazinone core is typically synthesized through the condensation of an appropriately substituted 2-aminophenol with an α-keto or α-halo ester. In this case, 2-amino-4-methoxyphenol would be reacted with an ester of 2-chloropropionic acid or pyruvic acid.

Step 2: Bromination of the methyl group

The 3-methyl group can then be brominated using a free-radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under light irradiation. This reaction is a standard method for the allylic or benzylic bromination of methyl groups.

A generalized experimental protocol for this proposed synthesis is provided in the "Experimental Protocols" section.

G cluster_0 Step 1: Formation of Benzoxazinone Core cluster_1 Step 2: Free-Radical Bromination 2-amino-4-methoxyphenol 2-amino-4-methoxyphenol condensation Condensation 2-amino-4-methoxyphenol->condensation alpha-halo_ester alpha-halo or alpha-keto ester alpha-halo_ester->condensation 3-methyl-7-methoxy-1,4-benzoxazin-2-one 3-methyl-7-methoxy-1,4-benzoxazin-2-one condensation->3-methyl-7-methoxy-1,4-benzoxazin-2-one NBS_initiator NBS, Radical Initiator (e.g., AIBN), Light 3-methyl-7-methoxy-1,4-benzoxazin-2-one->NBS_initiator This compound This compound NBS_initiator->this compound

Caption: Proposed two-step synthesis of this compound.

Biological and Chemical Applications

This compound is a versatile compound with documented and potential applications in several scientific domains.

HPLC Fluorescence Labeling

The compound is widely used as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of carboxylic acids.[1] The bromomethyl group reacts with the carboxyl group of an analyte to form a fluorescent ester, which can be detected with high sensitivity. A detailed protocol for this application is provided in the "Experimental Protocols" section.

Potential Anticancer Agent

While there is no specific data on the anticancer activity of this compound, the benzoxazinone scaffold is present in numerous compounds with demonstrated anticancer properties.[2] Studies on related 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives have shown that they can induce apoptosis, DNA damage, and autophagy in various cancer cell lines.

The table below summarizes the in vitro anticancer activity of some representative benzoxazinone derivatives against the A549 human lung cancer cell line.

CompoundIC₅₀ (µM) against A549 cells
Derivative 14b 7.59 ± 0.31
Derivative 14c 18.52 ± 0.59

Data is for related benzoxazinone derivatives, not the title compound.

The proposed mechanism of action for these derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

G Benzoxazinone_Derivative Benzoxazinone Derivative Cancer_Cell Cancer Cell Benzoxazinone_Derivative->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical mechanism of action for the anticancer activity of benzoxazinone derivatives.

Potential Herbicidal Activity

This compound has been described as a potent herbicide.[2] Although specific data for this compound is not available, other benzoxazinone derivatives are known to exhibit herbicidal effects. The mechanism of action for some herbicidal benzoxazinones involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-methyl-7-methoxy-1,4-benzoxazin-2-one

  • To a solution of 2-amino-4-methoxyphenol in a suitable solvent (e.g., ethanol or toluene), add an equimolar amount of ethyl 2-chloropropionate.

  • Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-7-methoxy-1,4-benzoxazin-2-one.

Step 2: Synthesis of this compound

  • Dissolve 3-methyl-7-methoxy-1,4-benzoxazin-2-one in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

  • Irradiate the mixture with a UV lamp or a high-wattage incandescent bulb while stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • After the reaction is complete, filter the mixture to remove succinimide.

  • Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

G cluster_0 Synthesis Workflow Start Start: 2-amino-4-methoxyphenol + ethyl 2-chloropropionate Condensation Condensation Reaction (Reflux with base) Start->Condensation Purification_1 Purification (Recrystallization/Chromatography) Condensation->Purification_1 Intermediate Intermediate: 3-methyl-7-methoxy-1,4-benzoxazin-2-one Purification_1->Intermediate Bromination Free-Radical Bromination (NBS, initiator, light) Intermediate->Bromination Workup Reaction Workup (Filtration, washing, drying) Bromination->Workup Purification_2 Final Purification (Chromatography/Recrystallization) Workup->Purification_2 Final_Product Final Product: This compound Purification_2->Final_Product

Caption: Proposed workflow for the synthesis of the title compound.

HPLC Fluorescence Labeling of Carboxylic Acids

This protocol is adapted from the manufacturer's recommendations for the use of this compound as an HPLC labeling reagent.[1]

  • Preparation of Reagents:

    • Labeling Reagent Solution: Prepare a 1.0 mM solution of this compound in acetonitrile.

    • Catalyst Solution: Prepare a saturated solution of potassium carbonate in acetonitrile containing 5.7 mM of 18-crown-6 ether.

    • Sample Solution: Dissolve the carboxylic acid-containing sample in acetonitrile to a final concentration in the range of 0.2 to 10 nmol/mL.

  • Derivatization Procedure:

    • To 0.5 mL of the sample solution in a reaction vial, add 0.1 mL of the labeling reagent solution.

    • Add 0.5 mL of the catalyst solution to the vial.

    • Seal the vial and incubate at 40 °C for 30 minutes.

    • After incubation, cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • The resulting solution can be directly injected into the HPLC system.

    • Use a reversed-phase column for separation.

    • Set the fluorescence detector to an excitation wavelength of 355 nm and an emission wavelength of 430 nm.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with established utility in analytical chemistry and significant potential in the fields of medicinal and agricultural chemistry. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing data on related benzoxazinone compounds provides a strong rationale for its continued investigation as a lead structure for the development of new therapeutic and crop protection agents. This guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

References

Synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key intermediate, 7-methoxy-3-methyl-1,4-benzoxazin-2-one, followed by the selective bromination of the 3-methyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The first step involves the condensation of 2-amino-5-methoxyphenol with an appropriate three-carbon electrophile, such as ethyl 2-oxopropanoate (ethyl pyruvate) or an ethyl 2-halopropanoate, to construct the 1,4-benzoxazin-2-one core. The subsequent step is a regioselective free-radical bromination of the methyl group at the 3-position using N-Bromosuccinimide (NBS).

Synthesis_Pathway 2-amino-5-methoxyphenol 2-amino-5-methoxyphenol Intermediate 7-methoxy-3-methyl-1,4-benzoxazin-2-one 2-amino-5-methoxyphenol->Intermediate Condensation Ethyl_pyruvate Ethyl 2-oxopropanoate (Ethyl Pyruvate) Ethyl_pyruvate->Intermediate Final_Product This compound Intermediate->Final_Product Radical Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-3-methyl-1,4-benzoxazin-2-one

This procedure outlines the condensation reaction to form the benzoxazinone ring system.

Materials:

  • 2-amino-5-methoxyphenol

  • Ethyl 2-oxopropanoate (Ethyl pyruvate)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxyphenol (1.0 eq) in absolute ethanol.

  • Add ethyl 2-oxopropanoate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 7-methoxy-3-methyl-1,4-benzoxazin-2-one.

Step 2: Synthesis of this compound

This procedure details the selective bromination of the 3-methyl group.

Materials:

  • 7-methoxy-3-methyl-1,4-benzoxazin-2-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Sodium thiosulfate solution (for quenching)

  • Brine solution

  • Anhydrous magnesium sulfate (for drying)

  • Hexane and Ethyl acetate (for recrystallization or chromatography)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), suspend 7-methoxy-3-methyl-1,4-benzoxazin-2-one (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 2-5 mol%).

  • Heat the mixture to reflux while irradiating with the light source for 2-4 hours. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
2-amino-5-methoxyphenolC₇H₉NO₂139.15Off-white to brown solid>98%
Ethyl 2-oxopropanoateC₅H₈O₃116.12Colorless liquid>98%
7-methoxy-3-methyl-1,4-benzoxazin-2-oneC₁₀H₉NO₃191.18Light yellow solid>95%
This compoundC₁₀H₈BrNO₃270.08Light yellow to brown powder>98%

Table 2: Reaction Parameters and Expected Outcomes

Reaction StepKey ReagentsSolventCatalyst/InitiatorReaction Time (h)Expected Yield
Step 1: Synthesis of 7-methoxy-3-methyl-1,4-benzoxazin-2-one2-amino-5-methoxyphenol, Ethyl pyruvateEthanolGlacial acetic acid4-660-75%
Step 2: Synthesis of this compound7-methoxy-3-methyl-1,4-benzoxazin-2-one, NBSCarbon tetrachlorideBenzoyl peroxide/AIBN2-470-85%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Bromination S1_Start Dissolve 2-amino-5-methoxyphenol in Ethanol S1_Add_Reagents Add Ethyl Pyruvate and Glacial Acetic Acid S1_Start->S1_Add_Reagents S1_Reflux Reflux for 4-6h S1_Add_Reagents->S1_Reflux S1_Workup Acidification, Filtration, and Neutralization S1_Reflux->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Intermediate 7-methoxy-3-methyl-1,4-benzoxazin-2-one S1_Purification->S1_Intermediate S2_Start Suspend Intermediate in CCl₄ S1_Intermediate->S2_Start Proceed to next step S2_Add_Reagents Add NBS and Radical Initiator S2_Start->S2_Add_Reagents S2_Reflux Reflux with Light Irradiation for 2-4h S2_Add_Reagents->S2_Reflux S2_Workup Filtration and Aqueous Work-up S2_Reflux->S2_Workup S2_Purification Recrystallization or Column Chromatography S2_Workup->S2_Purification S2_Final_Product This compound S2_Purification->S2_Final_Product

Caption: Experimental workflow for the synthesis of this compound.

A Comprehensive Technical Review of 1,4-Benzoxazin-2-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 1,4-benzoxazin-2-one derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of the 1,4-Benzoxazin-2-one Core

The synthesis of the 1,4-benzoxazin-2-one core and its derivatives is versatile, allowing for the introduction of a variety of substituents to modulate their physicochemical properties and biological activities. Common synthetic strategies often involve the cyclization of 2-aminophenol precursors with α-halo- or α-hydroxy-carbonyl compounds.

A prevalent method involves the reaction of a 2-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, to yield the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure.[2][3] Further modifications, such as sulfonation followed by reaction with aryl amines, can be employed to generate a library of derivatives.[2][3] One-pot tandem reactions using ethanol as a solvent and avoiding transition metal catalysts have also been reported, offering a mild and efficient approach to these scaffolds.[4] Another efficient method involves a domino process under heterogeneous conditions, reacting β-nitro acrylates with o-aminophenols.[5]

Biological Activities and Therapeutic Applications

1,4-Benzoxazin-2-one derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility makes them promising candidates for the development of novel therapeutic agents.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Several studies have highlighted the potential of 1,4-benzoxazin-2-one derivatives in this area. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][6][7]

One study reported the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives and their evaluation against E. coli, S. aureus, and B. subtilis.[2][6] Notably, certain derivatives displayed significant zones of inhibition, indicating potent antibacterial activity.[6] Another investigation into 1,4-benzoxazin-3-one derivatives revealed that compounds bearing nitro and trifluoromethyl groups were particularly potent antimicrobials.[7] A series of novel 1,4-benzoxazinone-hydrazone hybrids exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL against various strains of Mycobacterium tuberculosis, including resistant strains.[8]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazin-2-one Derivatives

Compound/DerivativeTest OrganismActivity MetricValueReference
Hydrazone Hybrids (1a-n)Mycobacterium tuberculosis H37RvMIC2-8 µg/mL[8]
Compound 4eE. coliZone of Inhibition22 mm[3]
Compound 4eS. aureusZone of Inhibition20 mm[3]
Compound 4eB. subtilisZone of Inhibition18 mm[3]
Compound 1cGram-positive & Gram-negative bacteriaGood Activity-[7]
Anticancer Activity

The development of novel anticancer agents remains a critical focus of pharmaceutical research. 1,4-Benzoxazin-2-one derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic effects against various cancer cell lines.

Several studies have reported the cytotoxic effects of these derivatives against cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[1][9][10] For instance, certain derivatives have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.[10][11] The anticancer mechanism of some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway, and interaction with structures like the c-Myc G-quadruplex.[12][13]

Table 2: Anticancer Activity (IC50 values) of Selected 1,4-Benzoxazin-2-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1HCT116 (Colon)22.4[1]
Compound 2HCT116 (Colon)0.34[1]
Compound 5d-2HeLa, A549, MCF-7, HL-601.04-2.27[9]
Compound 6HepG2 (Liver)0.21[9]
Compound 6A549 (Lung)1.7[9]
Compound 3aHeLa (Cervical)Significant Cytotoxicity[11]
Compound 3cHeLa (Cervical)Significant Cytotoxicity[11]
Compound 3kHeLa (Cervical)Significant Cytotoxicity[11]
Compound 8d-1PI3Kα0.00063[13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a priority. 1,4-Benzoxazin-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] The anti-inflammatory effects of some derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[14][15][16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-benzoxazin-2-one derivatives can be attributed to their ability to interact with and modulate various cellular signaling pathways.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[13][17] Dysregulation of this pathway is a common feature in many cancers. Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[13] One such derivative, 8d-1, exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant antitumor efficacy in vivo.[13]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Benzoxazinone 1,4-Benzoxazin-2-one Derivative (e.g., 8d-1) Benzoxazinone->PI3K Benzoxazinone->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway.
c-Myc G-Quadruplex Interaction

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is implicated in many cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor.[12][18] Small molecules that can stabilize this G4 structure can downregulate c-Myc expression and inhibit cancer cell growth. Certain benzoxazinone derivatives have been shown to induce the formation and stabilization of the c-Myc G-quadruplex, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[12]

cMyc_GQuadruplex cMyc_Promoter c-Myc Promoter (Duplex DNA) G_Quadruplex c-Myc G-Quadruplex (Inactive) cMyc_Promoter->G_Quadruplex cMyc_mRNA c-Myc mRNA cMyc_Promoter->cMyc_mRNA Transcription Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding G_Quadruplex->cMyc_mRNA Inhibits Transcription Benzoxazinone 1,4-Benzoxazin-2-one Derivative Benzoxazinone->G_Quadruplex Stabilizes Transcription_Factors->cMyc_Promoter Cancer_Proliferation Cancer Cell Proliferation cMyc_mRNA->Cancer_Proliferation

Caption: Stabilization of c-Myc G-quadruplex by derivatives.
Nrf2-HO-1 Signaling Pathway

The Nrf2-HO-1 pathway is a major cellular defense mechanism against oxidative stress and inflammation.[15][16][19] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[15][16] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been shown to activate this pathway.[14] These compounds reduce lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and alleviate the inflammatory state in microglial cells.[14]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., LPS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Upregulates Inflammation Inflammation (NO, iNOS, COX-2) HO1->Inflammation Suppresses Benzoxazinone 1,4-Benzoxazin-2-one Derivative Benzoxazinone->Keap1 Inhibits

Caption: Activation of the Nrf2-HO-1 anti-inflammatory pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of 1,4-benzoxazin-2-one derivatives, based on published literature.

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives[2][3]

Step I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

  • A suspension of 2-aminophenol (50.0 mmol), triethylbenzylammonium chloride (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) is prepared in a round-bottom flask at 0°C.

  • Chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise to the suspension over 20 minutes with continuous stirring.

  • The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.

  • The mixture is concentrated under reduced pressure, and the residue is diluted with water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][1][2]oxazin-3(4H)-one.

Step II: Sulfonation

  • 2H-benzo[b][1][2]oxazin-3(4H)-one (13.4 mmol) is added portion-wise over 20 minutes to chlorosulfonic acid (10 mL) at 0°C.

  • The mixture is stirred for 1 hour at 0°C.

  • The reaction mixture is carefully poured onto crushed ice.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-sulfonyl chloride.

Step III: Nucleophilic Substitution with Aryl Amines

  • To a solution of the sulfonyl chloride from Step II in an appropriate solvent, the desired aryl amine is added.

  • The reaction is stirred at room temperature for a specified time until completion (monitored by TLC).

  • The reaction mixture is worked up by washing with acidic and basic solutions, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the final derivative, which can be further purified by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)[20][21]
  • Microorganism Preparation: Pure cultures of the test bacteria (e.g., S. aureus, E. coli, B. subtilis) are grown in nutrient broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 2 x 10^8 CFU/mL).

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Preparation: Sterile 6 mm paper discs are impregnated with a known concentration (e.g., 100 µg) of the synthesized benzoxazinone derivative dissolved in a suitable solvent (e.g., DMSO). Standard antibiotic discs (e.g., Chloramphenicol, 10 µ g/disc ) are used as positive controls.

  • Incubation: The prepared discs are placed on the inoculated agar plates, which are then refrigerated at 8°C for 30 minutes to allow for diffusion before being incubated at 37°C for 24 hours.

  • Measurement: The diameters of the zones of inhibition around each disc are measured in millimeters using a Vernier caliper.

In Vitro Anticancer Activity (MTT Assay)[10][11]
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized benzoxazinone derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

1,4-Benzoxazin-2-one derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis allows for extensive structural modifications, leading to a broad spectrum of biological activities. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and anti-inflammatory agents, coupled with a growing understanding of their mechanisms of action at the molecular level, positions them as valuable leads for the development of novel therapeutics. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of this remarkable class of compounds into clinical applications.

References

An In-Depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazinone class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including potential anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a focus on its utility in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 124522-09-4[1]
Molecular Formula C₁₀H₈BrNO₃[1]
Molecular Weight 270.08 g/mol [2]
Appearance Light yellow to brown crystalline powder
Purity >98.0% (typically)

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a synthetic route starting from a substituted 2-aminophenol. General synthetic strategies for the 1,4-benzoxazin-2-one core often involve the condensation of a 2-aminophenol derivative with an α-halo ester or a related two-carbon synthon.

A plausible synthetic pathway for this compound could involve the following conceptual steps:

synthesis_pathway start 4-Methoxy-2-aminophenol intermediate1 N-acylated intermediate start->intermediate1 Acylation intermediate2 3-Methyl-7-methoxy-1,4-benzoxazin-2-one intermediate1->intermediate2 Cyclization product This compound intermediate2->product Bromination

Conceptual Synthesis Pathway. A possible route to the target compound.

Experimental Considerations:

The final bromination step would likely involve a radical initiator and a brominating agent such as N-bromosuccinimide (NBS) to achieve selective bromination of the methyl group at the 3-position. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield and purity of the desired product.

Applications in Research

The primary documented application of this compound is as a fluorescent labeling reagent for high-performance liquid chromatography (HPLC).

HPLC Fluorescence Labeling

The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, particularly carboxylic acids. This reactivity allows for the derivatization of fatty acids and other carboxylate-containing molecules, rendering them fluorescent and thus detectable at low concentrations by HPLC with a fluorescence detector.

The general workflow for this application can be visualized as follows:

hplc_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Carboxylate-containing Analyte derivatization Derivatization Reaction (Esterification) sample->derivatization reagent 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one reagent->derivatization hplc HPLC Separation derivatization->hplc Fluorescently-labeled Analyte detection Fluorescence Detection hplc->detection

HPLC Labeling Workflow. Derivatization for fluorescence detection.

This derivatization enhances the sensitivity of detection, allowing for the quantification of otherwise non-fluorescent analytes.

Potential Biological Activities

While specific biological activities for this compound have not been extensively reported, the 1,4-benzoxazin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been shown to possess a range of activities, suggesting potential avenues for future research into the subject compound.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. A generalized overview of potential interactions for the 1,4-benzoxazin-2-one class is depicted below. It is important to note that these are potential pathways and require experimental validation for this specific compound.

signaling_pathways cluster_cancer Anticancer cluster_antimicrobial Antimicrobial compound 1,4-Benzoxazin-2-one Derivative apoptosis Apoptosis Induction compound->apoptosis Induces cell_cycle Cell Cycle Arrest compound->cell_cycle Induces angiogenesis Inhibition of Angiogenesis compound->angiogenesis Inhibits cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Inhibits dna_synthesis DNA/RNA Synthesis Inhibition compound->dna_synthesis Inhibits

Potential Biological Signaling Pathways. Possible interactions of 1,4-benzoxazin-2-one derivatives.

Future Directions

The versatile structure of this compound, particularly the reactive bromomethyl group, makes it an attractive starting material for the synthesis of a library of novel derivatives. Further research is warranted to:

  • Develop and publish a detailed, optimized synthetic protocol.

  • Fully characterize its physicochemical properties, including X-ray crystal structure analysis.

  • Systematically evaluate its biological activities, including anticancer, antimicrobial, and antifungal properties.

  • Elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved in any observed biological effects.

Conclusion

This compound is a valuable research chemical with a primary application as an HPLC fluorescence labeling reagent. While its own biological activities are yet to be fully explored, its 1,4-benzoxazin-2-one core suggests a high potential for the discovery of novel therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals interested in utilizing this compound and exploring its potential in various scientific disciplines.

References

A Technical Guide to the Solubility and Stability Assessment of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel chemical entity, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. In the absence of specific published data for this compound, this document outlines the standard experimental protocols and data presentation formats essential for its characterization during the drug discovery and development process. The methodologies described are based on industry best practices and regulatory guidelines.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for formulation.[1] Both kinetic and thermodynamic solubility should be assessed to gain a complete understanding of the compound's behavior.[1]

Experimental Protocols

1.1.1 Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, following its addition from a concentrated organic stock solution (typically DMSO).[1][2] This high-throughput screening method is valuable in early drug discovery to quickly identify compounds with potential solubility liabilities.[3][4]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Working Solutions: From the stock solution, create a series of dilutions in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate.

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (e.g., ≤1%) to minimize co-solvent effects.[5][6]

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

  • Precipitation Detection: Determine the concentration at which precipitation occurs. Common methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[2]

    • UV Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[2][5]

1.1.2 Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing equilibrium to be reached between the dissolved and solid states.[7][8] This is considered the "true" solubility and is crucial for pre-formulation and later-stage development.[3][8]

Protocol:

  • Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological pH range).[7][9]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][10]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its accuracy and specificity.[8][10] A calibration curve prepared with known concentrations of the compound is used for quantification.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Kinetic Solubility of this compound

Buffer System pH Final DMSO (%) Incubation Time (h) Solubility (µg/mL) Solubility (µM) Method of Detection
PBS 7.4 1% 2 Nephelometry

| Simulated Intestinal Fluid | 6.5 | 1% | 2 | | | UV Spectroscopy |

Table 2: Thermodynamic Solubility of this compound

Buffer System pH Temperature (°C) Incubation Time (h) Solubility (µg/mL) Solubility (µM) Analytical Method
HCl Buffer 1.2 25 48 HPLC-UV
Acetate Buffer 4.5 25 48 HPLC-UV
Phosphate Buffer 6.8 25 48 HPLC-UV

| Phosphate Buffer | 7.4 | 25 | 48 | | | HPLC-UV |

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11] It is essential for determining storage conditions, re-test periods, and shelf life.

Experimental Protocols

2.1.1 Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[12][13] This information is crucial for developing and validating stability-indicating analytical methods.[12][14] The goal is typically to achieve 5-20% degradation of the parent compound.[12][15]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents.[15]

  • Stress Conditions: Expose the compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.[15]

    • Photostability: Expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure peaks are not co-eluting.

2.1.2 ICH Stability Testing

Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guideline to establish the re-test period.[11][16]

Protocol:

  • Batch Selection: Place at least three primary batches of the drug substance on stability.[11]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[11]

    • Accelerated: Test at 0, 3, and 6 months.[11]

  • Attributes to Test: Monitor attributes susceptible to change, including appearance, assay, degradation products, and any other relevant physical or chemical properties.[11]

Data Presentation

Stability data should be tabulated to track changes over time under different conditions.

Table 3: Forced Degradation Results for this compound

Stress Condition Duration % Assay of Parent % Degradation Number of Degradants Mass Balance (%)
0.1 M HCl, 60°C 24 h
0.1 M NaOH, 60°C 24 h
3% H₂O₂, RT 24 h
Heat, 80°C (Solid) 48 h

| Light (ICH Q1B) | Per Guideline | | | | |

Table 4: Long-Term Stability Data (25°C/60%RH) for this compound

Test Parameter Specification Initial 3 Months 6 Months 9 Months 12 Months
Appearance White to off-white solid
Assay (%) 98.0 - 102.0
Total Impurities (%) NMT 1.0

| Any Unspecified Impurity (%) | NMT 0.10 | | | | | |

Visualized Workflows

Diagrams illustrating the experimental workflows provide a clear overview of the logical steps involved in the solubility and stability assessments.

G Solubility Assessment Workflow cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM stock in 100% DMSO k2 Add stock to buffer in 96-well plate k1->k2 k3 Incubate (1-2h) with shaking k2->k3 k4 Measure precipitation (Nephelometry or UV-Vis) k3->k4 t1 Add excess solid to aqueous buffers t2 Equilibrate (24-48h) with shaking t1->t2 t3 Separate solid/liquid phases (Centrifuge/Filter) t2->t3 t4 Quantify supernatant (HPLC-UV) t3->t4 start Test Compound: 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one start->k1 start->t1 G Stability Assessment Workflow cluster_0 Forced Degradation cluster_1 ICH Stability fd1 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd2 Analyze via Stability- Indicating HPLC fd1->fd2 fd3 Identify Degradation Pathways and Products fd2->fd3 ich_method Establish Re-test Period & Storage Conditions fd3->ich_method ich1 Store at Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Conditions ich2 Test at specified time points ich1->ich2 ich3 Evaluate stability profile (Assay, Impurities) ich2->ich3 ich3->ich_method start Test Compound: 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one start->fd1 start->ich1

References

Spectroscopic and Synthetic Profile of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for the versatile synthetic intermediate, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. This compound serves as a valuable building block in medicinal chemistry and as a fluorescent labeling reagent for HPLC analysis. The information presented herein is intended to support research and development activities requiring detailed characterization of this molecule.

Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.90s-3-OCH₃
4.54s-2-CH₂Br
6.78d2.61Ar-H
6.94dd2.6 and 8.81Ar-H
7.67d8.81Ar-H

Solvent: C²HCl₃ (Deuterochloroform) Spectrometer Frequency: 270 MHz[1]

Note: Extensive literature searches did not yield reported ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy Data

Table 2: Infrared (IR) Absorption Bands for this compound [1]

Wavenumber (cm⁻¹)Description of Vibration
3072-2948C-H stretching (aromatic and aliphatic)
1730C=O stretching (lactone)
1620C=C stretching (aromatic)
1544N-H bending or C=C stretching
1364CH₃ bending
1272, 1214, 1198C-O stretching (ether and ester)
1124C-N stretching
1022=C-O-C stretching (aromatic ether)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound [1]

m/zIon
271[M]⁺
190[Base Peak]

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols

The following sections detail the synthetic route and the methodologies for acquiring the spectroscopic data presented above.

Synthesis of this compound

The synthesis is a two-step process starting from 5-methoxy-2-nitrophenol. The workflow is illustrated in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one cluster_step2 Step 2: Bromination cluster_analysis Spectroscopic Analysis A 5-Methoxy-2-nitrophenol B 2-Amino-5-methoxyphenol A->B Sodium hydrosulphite, H₂O, reflux C 3-Methyl-7-methoxy-1,4-benzoxazin-2-one B->C Ethyl pyruvate, Ethanol, Acetic acid D This compound C->D Phenyltrimethylammonium tribromide, THF NMR NMR D->NMR IR IR D->IR MS MS D->MS

Synthesis and Analysis Workflow

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one [1]

  • To a 60 mL aqueous solution of 5-methoxy-2-nitrophenol (0.03 mol), 36 g of sodium hydrosulphite was added.

  • The mixture was refluxed for 30 minutes under an inert atmosphere.

  • Upon cooling on ice, 2-amino-5-methoxyphenol separated as amber-colored prisms.

  • To a solution of 2-amino-5-methoxyphenol (0.03 mol) in 45 mL of ethanol and 11 mL of acetic acid, ethyl pyruvate (0.03 mol) was added.

  • The mixture was stirred overnight at ambient temperature in the dark.

  • The resulting orange-yellow crystals of 3-methyl-7-methoxy-1,4-benzoxazin-2-one were collected by filtration and recrystallized from ethanol.

Step 2: Synthesis of this compound [1]

  • To a solution of 3-methyl-7-methoxy-1,4-benzoxazin-2-one (0.01 mol) in 20 mL of tetrahydrofuran (THF), phenyltrimethylammonium tribromide (0.01 mol) was added.

  • The mixture was gently stirred overnight in a refrigerator.

  • The solvent was evaporated under reduced pressure.

  • The residue was dissolved in dichloromethane and washed with a 5% aqueous sodium hydrogencarbonate solution, followed by water.

  • The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated.

  • The crude product was recrystallized from an n-hexane-dichloromethane (1:1) mixture to yield faint yellow prisms of this compound.

Spectroscopic Analysis Protocols

The following instrumentation and general procedures were reported for the characterization of the synthesized compounds.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Spectra were recorded on a JEOL Model JNM-GX270 spectrometer operating at 270 MHz. Chemical shifts were reported in ppm downfield from tetramethylsilane (TMS) as an internal standard.[1]

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer Model 1750 infrared spectrometer.[1]

  • Mass Spectrometry (MS): Mass spectra were measured with a JEOL Model DX-300 mass spectrometer in the electron impact (EI) mode.[1]

References

Methodological & Application

Application Notes & Protocols: Derivatization of Fatty Acids with 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one for Sensitive Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. However, the lack of a suitable chromophore in most fatty acids makes their detection by conventional HPLC-UV challenging. Derivatization with a fluorescent tag is a widely employed strategy to enhance detection sensitivity. 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a highly sensitive fluorescence derivatization reagent for carboxylic acids. It reacts with the carboxyl group of fatty acids to form stable, highly fluorescent esters, allowing for their quantification at femtomole levels using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

This document provides detailed application notes and protocols for the derivatization of fatty acids with BrMB.

Principle of the Method

The derivatization reaction involves the esterification of the fatty acid's carboxylic acid group with the bromomethyl group of BrMB. This reaction is typically carried out in an organic solvent, such as acetonitrile, and is facilitated by a catalyst system consisting of a weak base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., a crown ether). The resulting BrMB-fatty acid esters are highly fluorescent and can be separated by reversed-phase HPLC and detected with high sensitivity.

Quantitative Data Summary

The derivatization of fatty acids with BrMB followed by HPLC with fluorescence detection provides excellent quantitative performance. A summary of the performance data for a range of saturated fatty acids is presented in the table below.

Fatty AcidLinearity Range (pmol)Detection Limit (fmol, S/N=3)Reproducibility (RSD, %)
n-Caproic acid0.7 - 45~20.65 - 3.15
n-Caprylic acid0.7 - 452 - 100.65 - 3.15
n-Capric acid0.7 - 452 - 100.65 - 3.15
Lauric acid0.7 - 452 - 100.65 - 3.15
Myristic acid0.7 - 452 - 100.65 - 3.15
Palmitic acid0.7 - 452 - 100.65 - 3.15
Stearic acid0.7 - 452 - 100.65 - 3.15

Data compiled from a study by Nakanishi et al. (1992).[1] A good linear detector response was observed for all fatty acids in the tested range, with a linear regression coefficient of 0.999.[1]

Experimental Protocols

Materials and Reagents
  • Fatty Acid Standards: Individual or mixed standards of the fatty acids of interest.

  • This compound (BrMB): Derivatization reagent.

  • Acetonitrile (ACN): HPLC grade, anhydrous.

  • Potassium Carbonate (K₂CO₃): Anhydrous.

  • 18-Crown-6: Phase-transfer catalyst.

  • Internal Standard (optional but recommended): A fatty acid not expected to be in the sample, for example, 10-hydroxycapric acid has been used as an internal standard for the assay of lauric acid omega-hydroxylation.[2]

  • HPLC System: Equipped with a fluorescence detector.

  • Reversed-phase HPLC column: e.g., C18 column.

  • Reaction Vials: Glass vials with screw caps.

  • Heating Block or Water Bath.

Preparation of Reagents
  • BrMB Stock Solution (1 mM): Dissolve an appropriate amount of BrMB in anhydrous acetonitrile.

  • Fatty Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of fatty acid standards in a suitable solvent (e.g., acetonitrile).

  • Catalyst Solution: Prepare a saturated solution of anhydrous potassium carbonate in anhydrous acetonitrile containing 1% (w/v) 18-crown-6.

Derivatization Protocol
  • Sample Preparation:

    • For liquid samples, an aliquot can be taken directly.

    • For solid samples or tissues, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the fatty acids.

    • Evaporate the solvent from the fatty acid sample to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried fatty acid residue in a reaction vial, add 100 µL of the fatty acid solution (or redissolve the dried extract in 100 µL of acetonitrile).

    • Add 100 µL of the 1 mM BrMB stock solution.

    • Add 100 µL of the catalyst solution (saturated K₂CO₃ in acetonitrile with 1% 18-crown-6).

    • Cap the vial tightly and vortex briefly to mix.

    • Incubate the reaction mixture at 40°C for 30 minutes in a heating block or water bath.

  • Sample Work-up:

    • After incubation, cool the reaction mixture to room temperature.

    • The reaction mixture can be directly injected into the HPLC system. Alternatively, to remove excess reagents, a liquid-liquid extraction can be performed, or the sample can be diluted with the mobile phase.

HPLC Analysis
  • HPLC Column: A reversed-phase C18 column is typically used for the separation of BrMB-derivatized fatty acids.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized based on the specific fatty acids being analyzed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Fluorescence Detection:

    • Excitation Wavelength: 345 nm[1]

    • Emission Wavelength: 440 nm[1]

  • Injection Volume: 10-20 µL.

Visualizations

Chemical Reaction Scheme

FattyAcid Fatty Acid (R-COOH) Catalyst K₂CO₃ / 18-Crown-6 40°C, 30 min FattyAcid->Catalyst BrMB 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one (BrMB) BrMB->Catalyst Product Fluorescent Fatty Acid Ester Catalyst->Product

Caption: Derivatization reaction of a fatty acid with BrMB.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Fatty Acid Sample (Standard or Extract) Dry Evaporate to Dryness Sample->Dry Reagents Add BrMB, K₂CO₃, and 18-Crown-6 in ACN Dry->Reagents Incubate Incubate at 40°C for 30 min Reagents->Incubate HPLC HPLC Separation (Reversed-Phase C18) Incubate->HPLC Detect Fluorescence Detection (Ex: 345 nm, Em: 440 nm) HPLC->Detect Quant Data Analysis and Quantification Detect->Quant

Caption: Experimental workflow for fatty acid analysis using BrMB derivatization.

References

Application Notes and Protocols for Fluorescence Detection of Carboxylic Acids using 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of carboxylic acids, including fatty acids, is crucial in various fields, from metabolic research and clinical diagnostics to pharmaceutical development. Due to the lack of a strong native chromophore or fluorophore in many carboxylic acids, their direct detection by HPLC is often challenging. Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance detection sensitivity and selectivity.

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a highly sensitive fluorescence derivatization reagent specifically designed for the analysis of carboxylic acids.[1] It reacts with the carboxyl group to form a stable, highly fluorescent ester derivative, enabling detection at femtomole levels.[1] The resulting derivatives can be readily separated by reversed-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[1] These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of BrMB in carboxylic acid analysis.

Principle of Detection

The detection mechanism is based on a nucleophilic substitution reaction (SN2) where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the BrMB reagent. This reaction is facilitated by a weak base, typically anhydrous potassium carbonate, which deprotonates the carboxylic acid. A phase-transfer catalyst, such as 18-crown-6, is used to enhance the solubility and reactivity of the carboxylate salt in the aprotic solvent (acetonitrile).[1] The resulting ester derivative exhibits strong fluorescence, with an excitation maximum around 345-355 nm and an emission maximum around 430-440 nm.[1][2][3] The fluorescence intensity is directly proportional to the concentration of the carboxylic acid, allowing for precise quantification.

reagent 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one (BrMB) (Non-fluorescent) product Highly Fluorescent Ester Derivative reagent->product Nucleophilic Substitution (SN2) acid Carboxylic Acid (R-COOH) catalysts K₂CO₃ / 18-Crown-6 in Acetonitrile acid->catalysts Deprotonation intermediate Carboxylate Anion (R-COO⁻) catalysts->intermediate intermediate->product detection Fluorescence Detection (Ex: ~345 nm, Em: ~440 nm) product->detection prep_reagents Prepare Reagent and Standard Solutions (BrMB, 18-Crown-6, Acids) mix Combine Acid, BrMB, 18-Crown-6, and K₂CO₃ in Acetonitrile prep_reagents->mix incubate Vortex and Incubate (e.g., 40°C for 10 min) mix->incubate cool Cool to Room Temperature incubate->cool centrifuge Centrifuge to Pellet K₂CO₃ cool->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into HPLC System transfer->inject analyze Analyze Data and Quantify inject->analyze

References

Application of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one in Cancer Drug Discovery: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While direct studies on this specific molecule in cancer drug discovery are limited, the 1,4-benzoxazin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This application note will explore the potential of this compound as a promising candidate for cancer drug development by examining the established biological activities of structurally related 1,4-benzoxazin-2-one derivatives. We will provide an overview of the proposed mechanisms of action, detailed experimental protocols for assessing anticancer efficacy, and quantitative data from relevant studies on analogous compounds.

The core structure of 1,4-benzoxazin-2-one has been the focus of extensive research, leading to the development of derivatives that induce cancer cell death through various mechanisms, including apoptosis, the generation of reactive oxygen species (ROS), DNA damage, and autophagy.[1][2] These findings suggest that this compound, with its reactive bromomethyl group, could serve as a valuable lead compound for the synthesis of novel and potent anticancer agents.

Potential Mechanisms of Action of 1,4-Benzoxazin-2-one Derivatives

Studies on various 1,4-benzoxazin-2-one derivatives have elucidated several key signaling pathways through which these compounds exert their anticancer effects. The primary mechanisms include:

  • Induction of Apoptosis: Many benzoxazinone derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, key executioner proteins in the apoptotic cascade.[1][3]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components and ultimately triggering cell death.[1]

  • Induction of DNA Damage: Some derivatives can cause DNA damage, leading to cell cycle arrest and apoptosis.[1][2]

  • Modulation of Autophagy: Autophagy, a cellular degradation process, can be modulated by benzoxazinone derivatives to either promote or inhibit cancer cell survival, depending on the cellular context.[1][2]

Quantitative Data on Anticancer Activity of 1,4-Benzoxazin-2-one Derivatives

The following table summarizes the in vitro anticancer activity of various 1,4-benzoxazin-2-one derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 14b A549Lung Cancer7.59 ± 0.31[1]
Compound 14c A549Lung Cancer18.52 ± 0.59[1]
Compound c5 Huh-7Liver Cancer28.48[2]
Compound c14 Huh-7Liver Cancer32.60[2]
Compound c16 Huh-7Liver Cancer31.87[2]
Compound c18 Huh-7Liver Cancer19.05[2]
Compound 10 HepG2 (hypoxic)Liver Cancer87 ± 1.8[4]
Compound 11 HepG2 (hypoxic)Liver Cancer10 ± 3.7[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound) dissolved in DMSO

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells after treatment with the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis and DNA Damage Markers

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and DNA damage signaling pathways.

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-γH2AX, anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imager.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by 1,4-benzoxazin-2-one derivatives in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Benzoxazinone Benzoxazinone ROS ROS Benzoxazinone->ROS Induces Mitochondrion Mitochondrion Benzoxazinone->Mitochondrion Acts on Autophagy Autophagy Benzoxazinone->Autophagy Modulates DNA_Damage DNA Damage Benzoxazinone->DNA_Damage Induces ROS->Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of action of 1,4-benzoxazin-2-one derivatives.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anticancer properties of a novel compound.

G Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot (Apoptosis, DNA Damage, Autophagy Markers) Mechanism_Studies->Western_Blot ROS_Assay ROS Detection Assay Mechanism_Studies->ROS_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for anticancer drug screening.

Conclusion

While further investigation is required to elucidate the specific anticancer activities of this compound, the extensive research on its structural analogs strongly supports its potential as a valuable scaffold in cancer drug discovery. The established mechanisms of action, including the induction of apoptosis, ROS generation, and DNA damage, provide a solid foundation for future studies. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers to explore the therapeutic potential of this and other related benzoxazinone derivatives. The reactive bromomethyl group of the title compound provides a handle for further chemical modification, which could lead to the development of more potent and selective anticancer agents.

References

Application Notes and Protocols: Synthesis of Novel Therapeutics from the 1,4-Benzoxazin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel therapeutics derived from the versatile 1,4-benzoxazin-2-one scaffold. This document includes detailed experimental protocols, summarized biological data, and visual diagrams of key signaling pathways and experimental workflows to facilitate research and development in this promising area of medicinal chemistry.

The 1,4-benzoxazin-2-one core is a privileged heterocyclic structure found in a variety of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making it a focal point for the discovery of new therapeutic agents.[1][2][3]

I. Synthetic Protocols

The synthesis of 1,4-benzoxazin-2-one derivatives can be achieved through various chemical strategies. Below are detailed protocols for two common methods: a classical approach involving the condensation of 2-aminophenols with α-halo esters, and a more modern one-pot tandem reaction.

Protocol 1: Synthesis of 2H-benzo[b][4][5]oxazin-3(4H)-one via Condensation

This protocol describes a fundamental method for synthesizing the core 1,4-benzoxazin-2-one scaffold, which can be further modified. A common approach involves the reaction of a 2-aminophenol with chloroacetic acid or chloroacetyl chloride.[4]

Materials and Reagents:

  • 2-Aminophenol

  • Chloroacetic acid

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol in ethanol.

  • Add an equimolar amount of chloroacetic acid to the solution.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2H-benzo[b][5][6]oxazin-3(4H)-one.

Protocol 2: One-Pot Tandem Synthesis of 1,4-Benzoxazine Derivatives

This protocol outlines a more efficient, transition-metal-free, one-pot synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls, demonstrating a modern approach to constructing this scaffold.[7]

Materials and Reagents:

  • Substituted 2-aminophenol

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted 2-aminophenol in ethanol, add the α-halo ketone.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or gentle heating, as required by the specific substrates, for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 1,4-benzoxazine derivative.

II. Biological Evaluation Protocols

Following synthesis and purification, the novel 1,4-benzoxazin-2-one derivatives are subjected to a battery of biological assays to determine their therapeutic potential.

Protocol 3: Antimicrobial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of the synthesized compounds.[5]

Materials and Reagents:

  • Synthesized 1,4-benzoxazin-2-one derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)[5][4]

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

  • Positive control antibiotics (e.g., ciprofloxacin, isoniazid)[5]

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial suspension.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative controls in the assay.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi. For M. tuberculosis, incubation may be longer.[5]

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (i.e., inhibits microbial growth).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess the toxicity of the compounds against mammalian cell lines and to determine their therapeutic index.[8]

Materials and Reagents:

  • Synthesized 1,4-benzoxazin-2-one derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, Huh-7)[8][9] or normal cell lines (e.g., Vero)[5]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

III. Quantitative Data Summary

The biological activities of various 1,4-benzoxazin-2-one derivatives are summarized below.

Compound ClassTarget/OrganismActivity MetricValue RangeReference
1,4-Benzoxazinone-hydrazone hybridsMycobacterium tuberculosis H37Ra & H37RvMIC2-8 µg/mL[5]
2H-benzo[b][5][6]oxazin-3(4H)-one derivativesE. coli, S. aureus, B. subtilisZone of Inhibitionup to 22 mm[4]
1,2,3-Triazole-containing 2H-1,4-benzoxazin-3(4H)-onesMCF-7 and HeLa cellsIC₅₀15.38-17.08 µg/mL[8]
7-amino-2H-benzo[b][5][6]oxazin-3(4H)-one derivativesHuh-7 liver cancer cellsIC₅₀19.05-32.60 µM[8]
2H-1,4-benzoxazin-3(4H)-one–amide hybridsEGFRIC₅₀0.46 µM[8]

IV. Visualizations

Signaling Pathway

The anti-inflammatory effects of some 1,4-benzoxazin-2-one derivatives have been linked to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[10]

Nrf2_HO1_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS ROS ROS LPS->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Benzoxazinone 1,4-Benzoxazin-2-one Derivative Benzoxazinone->Keap1_Nrf2 inhibits degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc HO1 HO-1 Anti_inflammatory Anti-inflammatory Gene Expression HO1->Anti_inflammatory leads to ARE ARE Nrf2_nuc->ARE binds ARE->HO1 activates transcription Anti_inflammatory->ROS reduces

Caption: Nrf2-HO-1 signaling pathway modulation by 1,4-benzoxazin-2-one derivatives.

Experimental Workflow

The general workflow for the synthesis and screening of novel 1,4-benzoxazin-2-one therapeutics is a multi-step process from chemical synthesis to biological validation.

Experimental_Workflow start Design of 1,4-Benzoxazin-2-one Derivatives synthesis Chemical Synthesis (e.g., Protocol 1 or 2) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt informs advanced_assays Advanced Biological Assays (e.g., Enzyme Inhibition, In vivo) sar->advanced_assays identifies promising hits lead_opt->synthesis guides new synthesis end Preclinical Candidate advanced_assays->end

Caption: General workflow for synthesis and screening of 1,4-benzoxazin-2-one derivatives.

Structure-Activity Relationship (SAR) Logic

The exploration of Structure-Activity Relationships (SAR) is fundamental to optimizing the therapeutic properties of the 1,4-benzoxazin-2-one scaffold.[6][11]

SAR_Logic core 1,4-Benzoxazin-2-one Core Position R1 Position R2 Position R3 substituents Substituent Modifications (Halogens, Alkyl, Aryl, etc.) core->substituents are modified at positions R1, R2, R3 activity Biological Activity (Potency, Selectivity, Toxicity) substituents->activity influences analysis SAR Analysis activity->analysis data is used for optimization Rational Design of New Analogs analysis->optimization guides optimization->core informs new designs of

Caption: Logical relationship in SAR studies of 1,4-benzoxazin-2-one analogs.

References

Application Notes and Protocols for Fluorescence Analysis of Derivatized Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fluorescent derivatization of key biomolecules—amino acids, carbohydrates, nucleic acids, and lipids. The derivatization process introduces a fluorescent tag, enabling sensitive detection and quantification. This document includes tables of excitation and emission wavelengths, step-by-step experimental procedures, and graphical representations of workflows and a relevant signaling pathway.

Introduction

Fluorescence derivatization is a powerful technique used to enhance the detection of molecules that do not possess native fluorescence. By chemically modifying the analyte with a fluorescent reagent, researchers can achieve high sensitivity and selectivity in complex biological samples. This approach is widely employed in various fields, including proteomics, glycomics, genomics, and lipidomics, for applications ranging from basic research to drug development.

Data Presentation: Fluorescence Excitation and Emission Wavelengths

The choice of a fluorescent derivatizing agent is critical and depends on the functional groups present in the analyte, the desired spectral properties, and the analytical instrumentation available. The following table summarizes the approximate excitation (λex) and emission (λem) wavelengths for various derivatized biomolecules. Note that these values can be influenced by the solvent environment and the specific structure of the analyte.

Biomolecule ClassDerivatizing Agent/MethodTypical Excitation (λex) (nm)Typical Emission (λem) (nm)
Amino Acids o-Phthalaldehyde (OPA)340 - 350450 - 455
Fluorescamine390475
Ninhydrin (fluorescent adduct)~390~464
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)265315
Carbohydrates 2-Aminoquinoline (2-AQ)320420
Dansylhydrazine340525
Nucleic Acids Click Chemistry with Fluorescein azide495519
Click Chemistry with Cyanine 3 (Cy3) azide550570
Click Chemistry with Cyanine 5 (Cy5) azide650670
Lipids (Fatty Acids) 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)265315
Lipids (Phospholipids) N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) (NBD)460535

Experimental Protocols

Detailed methodologies for the derivatization of each class of biomolecule are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Amino Acid Derivatization

1. o-Phthalaldehyde (OPA) Derivatization for Primary Amines

OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1]

  • Reagents:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of 3-mercaptopropionic acid.[] This reagent should be prepared fresh daily.

    • Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH with a concentrated sodium hydroxide solution.

  • Protocol:

    • To 50 µL of the amino acid standard or sample, add 50 µL of the OPA reagent.

    • Mix thoroughly.

    • Incubate at room temperature for 1 minute.

    • Inject an appropriate volume into the HPLC system for analysis.

2. Fluorescamine Derivatization for Primary Amines

Fluorescamine reacts rapidly with primary amines to form fluorescent pyrrolinone products.[3]

  • Reagents:

    • Fluorescamine Solution: Dissolve 3 mg of fluorescamine in 1 mL of acetone. Prepare this solution fresh.

    • Borate Buffer (0.2 M, pH 9.0): Prepare a buffer solution to maintain alkaline conditions.

  • Protocol:

    • To 100 µL of the amino acid standard or sample in a microplate well, add 50 µL of the fluorescamine solution.

    • Mix immediately.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the fluorescence using a microplate reader.

3. Ninhydrin Derivatization for Amino Acids (Fluorescence Detection)

While primarily known for its colorimetric reaction, ninhydrin can form fluorescent products with amino acids in the presence of a co-reagent like phenylacetaldehyde.[4]

  • Reagents:

    • Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent (e.g., ethanol).

    • Phenylacetaldehyde solution.

    • Buffer (e.g., Torell and Stenhagen buffer, pH 8.2).

  • Protocol:

    • Mix the amino acid sample with the ninhydrin and phenylacetaldehyde reagents in the buffer.

    • Heat the mixture to facilitate the reaction.

    • After cooling, measure the fluorescence at the appropriate wavelengths.

4. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization for Primary and Secondary Amines

FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[5][6]

  • Reagents:

    • FMOC-Cl Reagent: Dissolve 5 mg of FMOC-Cl in 1 mL of acetone.

    • Borate Buffer (0.4 M, pH 10.4).

  • Protocol:

    • To 100 µL of the amino acid standard or sample, add 100 µL of the borate buffer.

    • Add 200 µL of the FMOC-Cl reagent and mix vigorously.

    • Let the reaction proceed for 40 seconds.

    • To stop the reaction and remove excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 1-aminoadamantane).

    • Extract the derivatized amino acids with an organic solvent (e.g., pentane) before HPLC analysis.

Carbohydrate Derivatization

1. 2-Aminoquinoline (2-AQ) Derivatization

2-AQ labels reducing sugars via reductive amination.

  • Reagents:

    • 2-AQ Derivatization Reagent: Prepare a solution containing 0.2 M 2-AQ and 1 M sodium cyanoborohydride in a mixture of methanol and acetic acid.

  • Protocol:

    • Dry the carbohydrate sample in a reaction vial.

    • Add the 2-AQ derivatization reagent to the dried sample.

    • Incubate at 80°C for 1 hour.

    • Cool the reaction mixture and dilute with a suitable solvent for HPLC analysis.

Nucleic Acid Derivatization

1. Click Chemistry Labeling of Alkyne-Modified DNA/RNA

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling nucleic acids containing an alkyne group with an azide-functionalized fluorescent dye.[7][8][9]

  • Reagents:

    • Alkyne-modified DNA or RNA.

    • Azide-functionalized fluorescent dye (e.g., Fluorescein Azide, Cy3 Azide, Cy5 Azide).

    • Copper(II) sulfate (CuSO₄) solution.

    • Tris(benzyltriazolylmethyl)amine (TBTA) solution (as a copper ligand).

    • Sodium ascorbate solution (as a reducing agent).

  • Protocol:

    • Dissolve the alkyne-modified nucleic acid in nuclease-free water or buffer.

    • In a separate tube, prepare the "click-mix" by combining the azide-fluorophore, CuSO₄, and TBTA in an appropriate buffer.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to the click-mix.

    • Add the alkyne-modified nucleic acid to the reaction mixture.

    • Incubate at room temperature for 1-4 hours, protected from light.

    • Purify the labeled nucleic acid using ethanol precipitation or a suitable chromatography method to remove unreacted reagents.

Lipid Derivatization

1. Fatty Acid Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

This protocol is for the derivatization of the carboxylic acid group of fatty acids.[10]

  • Reagents:

    • FMOC-Cl solution in acetone.

    • A basic catalyst (e.g., triethylamine) in an aprotic solvent.

  • Protocol:

    • Dissolve the fatty acid sample in a suitable solvent.

    • Add the FMOC-Cl solution and the basic catalyst.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 10 minutes).

    • After cooling, the sample can be directly analyzed by HPLC.

2. Phospholipid Labeling with NBD-PE

This protocol describes the incorporation of a fluorescently labeled phospholipid analog into cellular membranes.[11][12]

  • Reagents:

    • NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine) stock solution in a suitable organic solvent (e.g., chloroform).

    • Cell culture medium.

  • Protocol:

    • Prepare a dried film of NBD-PE in a glass tube by evaporating the solvent.

    • Resuspend the lipid film in a small volume of ethanol or DMSO.

    • Add the NBD-PE suspension to the cell culture medium to achieve the desired final concentration.

    • Incubate the cells with the labeling medium for a specific time to allow for incorporation into the cell membranes.

    • Wash the cells to remove unincorporated NBD-PE before imaging or analysis.

Visualizations

Experimental Workflow for Biomolecule Derivatization and Analysis

The following diagram illustrates a general workflow for the derivatization and subsequent analysis of biomolecules by HPLC with fluorescence detection.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biomolecule Sample Derivatization Add Derivatizing Reagent & Buffer Sample->Derivatization Standard Standard Solution Standard->Derivatization Reaction Incubate (Time, Temp) Derivatization->Reaction HPLC HPLC Separation Reaction->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Acquisition & Analysis FLD->Data

General workflow for derivatization and HPLC analysis.
Signaling Pathway: Neurotransmitter Release and Detection

Fluorescently derivatized amino acids are instrumental in studying neurotransmission. The following diagram depicts a simplified signaling pathway of neurotransmitter release and its potential detection using fluorescent labeling.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives CaChannel Voltage-gated Ca²⁺ Channels Open ActionPotential->CaChannel CaInflux Ca²⁺ Influx CaChannel->CaInflux VesicleFusion Vesicle Fusion with Presynaptic Membrane CaInflux->VesicleFusion NTRelease Neurotransmitter (Amino Acid) Release VesicleFusion->NTRelease NT Neurotransmitter NTRelease->NT Derivatization Derivatization with Fluorescent Probe NT->Derivatization Exogenous Application Receptor Receptor Binding NT->Receptor FluorescentNT Fluorescent Neurotransmitter Derivative Derivatization->FluorescentNT FluorescentNT->Receptor Mimics Native NT PostsynapticSignal Postsynaptic Signal Receptor->PostsynapticSignal

Simplified pathway of neurotransmitter signaling.

References

Application Notes and Protocols: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one in Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a versatile bifunctional reagent in synthetic organic chemistry. Its unique structure, featuring a reactive bromomethyl group and a fluorescent benzoxazinone core, makes it a valuable tool for a range of applications. Primarily recognized as a fluorescent labeling agent for the sensitive detection of carboxylic acids by High-Performance Liquid Chromatography (HPLC), its utility extends to the synthesis of more complex molecules. The electrophilic nature of the bromomethyl group allows for facile alkylation of various nucleophiles, providing a straightforward method for introducing the 7-methoxy-1,4-benzoxazin-2-one moiety into target structures. This scaffold is of interest in medicinal chemistry and agrochemical research due to the established biological activities of the broader benzoxazinone class of compounds[1]. These activities include potential as anticancer agents and roles in crop protection[1].

This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one cluster_1 Bromination 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol 3-Methyl-7-methoxy-1,4-benzoxazin-2-one 3-Methyl-7-methoxy-1,4-benzoxazin-2-one 2-Amino-4-methoxyphenol->3-Methyl-7-methoxy-1,4-benzoxazin-2-one Base, Solvent (e.g., K2CO3, Acetone) Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->3-Methyl-7-methoxy-1,4-benzoxazin-2-one This compound This compound 3-Methyl-7-methoxy-1,4-benzoxazin-2-one->this compound CCl4 or other suitable solvent, heat, light NBS N-Bromosuccinimide (NBS) NBS->this compound Initiator Radical Initiator (e.g., AIBN or BPO) Initiator->this compound

Caption: Proposed synthesis of the title compound.

Applications in Synthetic Organic Chemistry

The primary synthetic utility of this compound lies in its function as an alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group and the benzoxazinone ring system activates the carbon-bromine bond, making it susceptible to nucleophilic attack.

Fluorescent Labeling of Carboxylic Acids for HPLC Analysis

This is the most well-documented application of this compound. The reaction involves the esterification of a carboxylic acid with the bromomethyl reagent in the presence of a base and a phase-transfer catalyst to enhance reaction rates. The resulting ester is highly fluorescent, allowing for sensitive detection in HPLC analysis.

Reaction Scheme:

G Carboxylic_Acid R-COOH (e.g., Fatty Acid) Product Fluorescent Ester Derivative Carboxylic_Acid->Product Reagent 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one Reagent->Product K2CO3, 18-Crown-6 Acetonitrile, 40°C

Caption: Fluorescent labeling of carboxylic acids.

Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis

Materials:

  • This compound solution (1.0 mM in acetonitrile)

  • Fatty acid sample (0.2–10 nmol in acetonitrile)

  • Saturated potassium carbonate (K₂CO₃) in acetonitrile

  • 18-crown-6-ether solution (5.7 mM in saturated K₂CO₃/acetonitrile)

  • Acetonitrile (HPLC grade)

Procedure:

  • To 0.5 mL of the fatty acid solution in a reaction vial, add 0.1 mL of the 1.0 mM this compound solution.

  • Add 0.5 mL of the saturated K₂CO₃/acetonitrile solution containing 18-crown-6-ether.

  • Seal the vial and incubate the mixture at 40°C for 30 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • The resulting solution can be directly used as the sample for HPLC analysis.

HPLC Conditions:

  • Detection: Fluorescence detector

  • Excitation Wavelength: 355 nm

  • Emission Wavelength: 430 nm

  • Column: A suitable reversed-phase column (e.g., C18) should be used.

  • Mobile Phase and Gradient: To be optimized based on the specific fatty acids being analyzed.

Alkylation of Nucleophiles for the Synthesis of Bioactive Molecules

This compound can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols. These reactions provide a means to incorporate the benzoxazinone scaffold into diverse molecular frameworks, which can then be screened for biological activity.

General Reaction Workflow:

G Start Start with Nucleophile (R-NH2, R-OH, R-SH) Reaction Alkylation Reaction (Base, Solvent) Start->Reaction Reagent 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one Reagent->Reaction Product Alkylated Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for alkylation reactions.

While specific, detailed protocols for the alkylation of amines, phenols, and thiols with this compound were not found in the searched literature, general procedures for similar alkylations can be adapted.

General Protocol for N-Alkylation of Amines (Proposed):

Materials:

  • This compound

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

Procedure:

  • Dissolve the amine (1.0 eq.) and the base (1.2-2.0 eq.) in the chosen solvent.

  • Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of Phenols (Proposed):

Materials:

  • This compound

  • Phenol

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A polar aprotic solvent (e.g., acetone, DMF, or acetonitrile)

Procedure:

  • To a solution of the phenol (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with heating and monitor by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Work up the organic layer as described for the N-alkylation and purify the product by column chromatography or recrystallization.

General Protocol for S-Alkylation of Thiols (Proposed):

Materials:

  • This compound

  • Thiol

  • A base (e.g., potassium carbonate or sodium hydride)

  • A polar aprotic solvent (e.g., THF or DMF)

Procedure:

  • Dissolve the thiol (1.0 eq.) in the chosen solvent.

  • If using a carbonate base, add it directly. If using sodium hydride, add it portion-wise at 0°C and allow the mixture to stir until hydrogen evolution ceases.

  • Add a solution of this compound (1.0-1.2 eq.) in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with water (especially if NaH was used) and perform an aqueous workup as previously described.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the primary application of this compound. Data for the proposed alkylation reactions would need to be determined empirically.

ApplicationNucleophileReagentsSolventTemp. (°C)Time (min)Yield (%)Reference
HPLC DerivatizationCarboxylic AcidK₂CO₃, 18-Crown-6Acetonitrile4030N/A

Note: The yield for the HPLC derivatization is typically not quantified as the product is intended for immediate analysis.

Conclusion

This compound is a valuable reagent with a well-established application in the fluorescent labeling of carboxylic acids for sensitive HPLC detection. Furthermore, its reactive bromomethyl group presents significant opportunities for its use as an alkylating agent in the synthesis of novel compounds with potential biological activity. The protocols provided herein offer a starting point for researchers to explore the full synthetic potential of this versatile molecule. Further research is warranted to develop and optimize specific protocols for the alkylation of a broader range of nucleophiles and to explore the biological properties of the resulting derivatives.

References

Application Note: High-Sensitivity Analysis of Labeled Fatty Acids by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular metabolism, energy storage, and signaling pathways.[1][2] The analysis of fatty acids, particularly in complex biological matrices, is essential for understanding disease states and for the development of new therapeutics. However, due to the lack of strong UV-absorbing chromophores, sensitive detection of fatty acids often requires derivatization with a fluorescent or UV-absorbing label.[3][4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and quantification of these labeled fatty acids.[3][4] This application note provides detailed protocols for the derivatization and subsequent RP-HPLC analysis of fatty acids, along with data on their separation and information on their roles in cellular signaling.

In RP-HPLC, fatty acids are separated based on their hydrophobicity, which is determined by their chain length and degree of unsaturation.[4] Saturated fatty acids are separated primarily by chain length, with shorter chains eluting first.[3] The introduction of double bonds (unsaturation) decreases the hydrophobicity, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same chain length.[4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Fatty Acids with 9-Aminophenanthrene (9-AP)

This protocol describes a two-step derivatization process for labeling fatty acids with the fluorescent probe 9-aminophenanthrene (9-AP) for sensitive HPLC analysis.[5]

Materials:

  • Fatty acid standard or extracted sample

  • Anhydrous benzene

  • Oxalyl chloride

  • 9-aminophenanthrene solution in benzene

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas

Procedure:

  • Preparation of Fatty Acid Chlorides:

    • Accurately weigh the fatty acid sample into a clean, dry reaction vial.

    • Dissolve the fatty acid in a minimal volume of anhydrous benzene (e.g., 100 µL).

    • Add a 10-fold molar excess of oxalyl chloride.

    • Allow the reaction to proceed at room temperature for 30 minutes. The reaction is complete when gas evolution ceases.[5]

  • Derivatization with 9-AP:

    • To the fatty acid chloride solution, add a 2-fold molar excess of the 9-aminophenanthrene solution.

    • Cap the vial securely and heat at 70°C for 45 minutes.[5]

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).[5]

Protocol 2: RP-HPLC Separation of 9-AP Labeled Fatty Acids

Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.[5]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The gradient profile should be optimized based on the specific fatty acids being analyzed.[5]

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.[5]

  • Fluorescence Detection: Excitation wavelength: 303 nm, Emission wavelength: 376 nm.[5]

Protocol 3: Fluorescent Labeling of Fatty Acids with Dansyl Chloride

Dansyl chloride is a widely used derivatizing agent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent derivatives.[6][7][8]

Materials:

  • Fatty acid standard or extracted sample

  • Dansyl chloride solution in acetone

  • Acetone

  • Aqueous buffer (e.g., carbonate buffer, pH 9.5-10.0)

Procedure:

  • Dissolve the fatty acid sample in acetone.

  • Add the aqueous buffer to adjust the pH to 9.5-10.0.

  • Add the dansyl chloride solution.

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes).[6]

  • After the reaction, the sample is ready for HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the RP-HPLC analysis of labeled fatty acids.

Table 1: HPLC Conditions for Separation of Labeled Fatty Acids.

Parameter9-AP Labeled Fatty AcidsDansyl Labeled Fatty AcidsBODIPY Labeled Fatty Acids
Column C18 Reversed-PhaseC8 or C18 Reversed-Phase[6]C8 Reversed-Phase[9]
Mobile Phase Acetonitrile/Water Gradient[5]Acetonitrile/Water Gradient[6]Methanol/Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min[5]1.0 mL/min0.8 - 1.0 mL/min[10]
Detection Fluorescence (Ex: 303 nm, Em: 376 nm)[5]Fluorescence (Ex: 324 nm, Em: 559 nm for dansyl glycine)[6][7]Fluorescence (e.g., Ex: 558 nm, Em: 578 nm for BODIPY(558/568)-C12)[10]

Table 2: Detection Limits for Labeled Fatty Acids.

Labeling ReagentFatty AcidDetection LimitReference
9-Fluorenylmethyl Chloroformate (FMOC-CL)Various (C10-C22)0.01-0.05 µg/mL[11]
2-HydrazinoquinolineVarious0.2-1.9 ng/g[12][13]
Phenacyl Esters (Fluorescence Detection)VariousFemtomole levels[4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of labeled fatty acids by RP-HPLC.

G cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample Fatty Acid Sample (Biological Matrix or Standard) Extraction Lipid Extraction Sample->Extraction Derivatization Fluorescent Labeling (e.g., 9-AP, Dansyl-Cl) Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Experimental workflow for RP-HPLC analysis of labeled fatty acids.

Fatty Acid Signaling Pathways

Labeled fatty acids are invaluable tools for tracing the metabolic fate of fatty acids and understanding their role in cellular signaling. Fatty acids can act as signaling molecules by activating specific receptors and modulating various downstream pathways.[1][14][15]

G cluster_receptors Membrane & Nuclear Receptors cluster_pathways Downstream Signaling Pathways FA Fatty Acids (e.g., Labeled Fatty Acids) FFARs FFAR1, FFAR4 (G-protein coupled receptors) FA->FFARs CD36 CD36 FA->CD36 PPARs PPARs (Nuclear Receptors) FA->PPARs G_Protein G-Protein Signaling FFARs->G_Protein PKC Protein Kinase C Activation CD36->PKC Gene_Expression Gene Expression (Lipid Metabolism) PPARs->Gene_Expression Metabolic_Outcomes Metabolic Outcomes (e.g., Insulin Secretion, Inflammation) G_Protein->Metabolic_Outcomes PKC->Metabolic_Outcomes Gene_Expression->Metabolic_Outcomes

Caption: Simplified overview of major fatty acid signaling pathways.

Conclusion

The derivatization of fatty acids followed by RP-HPLC analysis is a robust and sensitive method for their quantification in various samples. The choice of labeling reagent and HPLC conditions can be tailored to the specific fatty acids of interest and the desired level of sensitivity. The use of labeled fatty acids as tracers in metabolic studies provides valuable insights into their roles in cellular signaling and disease, aiding in the discovery and development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Fluorescence Signal in HPLC Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low fluorescence signals in their HPLC analyses involving post-column derivatization.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any fluorescent signal for my analyte. What are the first things I should check?

If you are observing a complete lack of signal, it is crucial to systematically check the fundamental components of your HPLC and post-column derivatization (PCD) system.

Initial Checks:

  • Detector Lamp: Ensure the fluorescence detector's lamp is on and has not exceeded its lifetime.[1]

  • System Connections: Verify that all tubing and fittings are correctly connected, especially between the column, mixing tee, reaction coil, and detector.[2]

  • Reagent Delivery: Confirm that the reagent pump is on and delivering the derivatization reagent at the set flow rate. Check for leaks in the reagent line.

  • Sample Injection: Ensure that the sample is being injected correctly and that there are no obstructions in the sample loop or injector.[1][3]

A logical workflow for troubleshooting a complete signal loss is illustrated below.

start No Fluorescence Signal check_lamp Is the detector lamp on and functional? start->check_lamp check_connections Are all system components properly connected? check_lamp->check_connections Yes fix_lamp Replace lamp check_lamp->fix_lamp No check_reagent_flow Is the reagent pump delivering reagent? check_connections->check_reagent_flow Yes fix_connections Correct connections check_connections->fix_connections No check_injection Is the sample being injected correctly? check_reagent_flow->check_injection Yes fix_reagent_flow Troubleshoot reagent pump/lines check_reagent_flow->fix_reagent_flow No lamp_ok Lamp is OK fix_injection Troubleshoot injector check_injection->fix_injection No connections_ok Connections are secure reagent_flow_ok Reagent is flowing injection_ok Injection is successful fix_lamp->lamp_ok fix_connections->connections_ok fix_reagent_flow->reagent_flow_ok fix_injection->injection_ok

Caption: Initial checks for no fluorescence signal.
Q2: My fluorescence signal is very low. What are the common causes and how can I improve it?

A low fluorescence signal can be caused by a variety of factors related to the derivatization reaction, the HPLC system, or the detector settings.

Troubleshooting Workflow for Low Signal:

The following diagram outlines a systematic approach to diagnosing the cause of a low signal.

start Low Fluorescence Signal check_reaction_conditions Are derivatization reaction conditions optimal? start->check_reaction_conditions check_reagent Is the derivatization reagent fresh and correctly prepared? check_reaction_conditions->check_reagent No check_detector_settings Are the detector's excitation and emission wavelengths correct? check_reaction_conditions->check_detector_settings Yes check_reagent->check_detector_settings check_mobile_phase Is the mobile phase composition and pH appropriate? check_detector_settings->check_mobile_phase Yes check_system_parameters Are system parameters (flow rate, temperature) optimized? check_detector_settings->check_system_parameters No check_mobile_phase->check_system_parameters end Signal Improved check_system_parameters->end Optimized

Caption: Troubleshooting workflow for low fluorescence.

Detailed Causes and Solutions:

  • Suboptimal Derivatization Reaction:

    • Incorrect pH: The pH of the reaction mixture is critical for many derivatization reactions. Ensure the mobile phase and reagent mixing results in the optimal pH for the reaction.[4][5]

    • Insufficient Reaction Time or Temperature: The reaction may be too slow to complete within the time it takes to travel through the reaction coil. Consider increasing the reaction coil volume or temperature to enhance the reaction rate.[4][6]

    • Reagent Degradation: Many derivatization reagents are unstable and should be prepared fresh daily and protected from light if necessary.[4]

  • Derivatization Reagent Issues:

    • Incorrect Preparation: Double-check the concentration and solvent used for the derivatization reagent.

    • Low Quality: Use high-purity, HPLC-grade reagents to avoid quenching of fluorescence or side reactions.

  • Incorrect Detector Settings:

    • Wavelengths: Verify that the excitation and emission wavelengths on the fluorescence detector are set to the optimal values for the fluorescent derivative of your analyte.[4]

    • Gain/Sensitivity: The detector's gain or sensitivity setting may be too low.

  • Mobile Phase Effects:

    • Composition: The organic solvent content and buffer composition of the mobile phase can influence the fluorescence intensity of the derivative.[5]

    • Quenching: Components of the mobile phase could be quenching the fluorescence.

  • HPLC System and Post-Column Setup:

    • Inefficient Mixing: A clogged or improperly sized mixing tee can lead to incomplete mixing of the column effluent and the derivatization reagent.[4]

    • Excessive Dead Volume: Large dead volumes in the reaction coil or tubing can cause peak broadening and a decrease in signal height.[7]

Q3: How do I optimize the post-column derivatization reaction for my analyte?

Optimization of the derivatization reaction is key to achieving maximum fluorescence signal. This involves systematically adjusting various parameters.

Key Parameters for Optimization:

ParameterRecommended ActionRationale
Reagent Concentration Vary the concentration of the derivatization reagent.Ensures the reagent is not the limiting factor in the reaction.
Reaction Time Adjust the length and/or internal diameter of the reaction coil.Allows for sufficient time for the reaction to reach completion.[4][8]
Reaction Temperature Use a temperature controller for the reaction coil and test a range of temperatures.Can significantly increase the rate of slow reactions.[4][6]
pH Optimize the pH of the reaction mixture by adjusting the buffer in the mobile phase or the reagent.Many derivatization reactions are highly pH-dependent.[4][5]
Reagent Flow Rate Optimize the flow rate of the reagent pump.Affects the final concentration of the reagent and the reaction time.

Experimental Protocol for Optimizing OPA Derivatization of Amines:

This protocol provides a general guideline for optimizing the popular o-phthalaldehyde (OPA) derivatization of primary amines.

  • System Setup:

    • HPLC System: Equilibrate the analytical column with the mobile phase.

    • Reagent Pump: Prime the pump with the OPA reagent. A typical starting flow rate is between 0.3 and 0.5 mL/min.[4]

    • Reaction Coil: Start with a reaction coil of 100-500 µL volume at ambient temperature.[4]

    • Fluorescence Detector: Set the excitation wavelength to 340 nm and the emission wavelength to 455 nm.[4][9]

  • Parameter Optimization (perform sequentially):

    • pH: Prepare a series of buffers to adjust the final reaction pH (e.g., from 9.0 to 11.0). Inject a standard and monitor the peak area to find the optimal pH.

    • Reagent Concentration: Prepare OPA reagents at different concentrations and repeat the injection of the standard to determine the concentration that gives the maximum signal.

    • Reaction Time: If the signal is still low, try increasing the reaction time by using a longer reaction coil.

    • Temperature: If the reaction is known to be slow, test the effect of increasing the reaction coil temperature (e.g., in 10°C increments).

The relationship between these parameters is crucial for a successful derivatization.

cluster_reaction Derivatization Reaction cluster_system HPLC System pH pH Fluorescence_Signal Fluorescence Signal pH->Fluorescence_Signal Temperature Temperature Temperature->Fluorescence_Signal Reaction_Time Reaction Time Reaction_Time->Fluorescence_Signal Reagent_Concentration Reagent Concentration Reagent_Concentration->Fluorescence_Signal Mobile_Phase Mobile Phase Composition Mobile_Phase->Fluorescence_Signal Flow_Rate Flow Rate Flow_Rate->Fluorescence_Signal

Caption: Factors influencing the fluorescence signal.
Q4: I am working with a specific derivatization reagent (e.g., OPA, Fluorescamine) and getting a low signal. Are there any specific tips?

o-Phthalaldehyde (OPA):

  • Stability: OPA derivatives can be unstable. The analysis should be performed promptly after derivatization.[10]

  • Specificity: OPA reacts with primary amines. Ensure your analyte has a primary amine group.[9]

  • Reagent Composition: A thiol (e.g., 2-mercaptoethanol) is required for the reaction. Ensure its presence and freshness in the reagent solution.

Fluorescamine:

  • Hydrolysis: Fluorescamine is susceptible to hydrolysis. The reagent should be dissolved in a non-aqueous solvent and prepared fresh.

  • Specificity: Fluorescamine also reacts with primary amines to form a fluorescent product.[9]

  • Reaction Speed: The reaction with fluorescamine is very rapid, which is advantageous for post-column derivatization.[4]

Quantitative Data for Common Derivatization Reactions:

Derivatizing ReagentAnalyte Functional GroupTypical Excitation (nm)Typical Emission (nm)Optimal pH
o-Phthalaldehyde (OPA)Primary Amines3404559.0 - 11.5
FluorescaminePrimary Amines3904759.0 - 10.0
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary Amines252483~9.5
Dansyl ChloridePrimary & Secondary Amines335-350510-5309.5 - 10.5

Note: Optimal wavelengths and pH can vary depending on the specific analyte and solvent conditions. The values in this table are general starting points.[4][9][11][12]

By systematically addressing these potential issues, you can effectively troubleshoot and resolve the problem of a low fluorescence signal in your HPLC with post-column derivatization experiments.

References

Technical Support Center: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one and its derivatives. The information provided is intended to help anticipate and address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from two key structural features: the reactive bromomethyl group and the benzoxazinone ring. The bromomethyl group is a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. The benzoxazinone ring itself can be prone to hydrolysis or nucleophilic attack, potentially leading to ring-opening.[1][2]

Q2: How should I properly store this compound?

A2: While specific supplier recommendations should always be followed, as a general guideline, the compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize degradation from atmospheric moisture and oxygen. For solutions, freshly prepared solutions are ideal. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in methanol. What could be the cause?

A3: Methanol, being a nucleophilic alcohol, can react with the highly reactive bromomethyl group of the molecule. This would result in a substitution reaction where the bromine atom is replaced by a methoxy group, leading to the formation of 3-Methoxymethyl-7-methoxy-1,4-benzoxazin-2-one. This new compound would appear as a separate peak in your HPLC chromatogram. To avoid this, consider using a less nucleophilic, aprotic solvent like acetonitrile or THF for your analyses.

Q4: My reaction with an amine nucleophile is giving low yields of the desired product. What could be the issue?

A4: Low yields in reactions with amine nucleophiles could be due to several factors. Firstly, the benzoxazinone ring is also susceptible to nucleophilic attack by amines, which can lead to ring-opening and the formation of undesired byproducts.[1] Secondly, if the reaction conditions are not optimized (e.g., temperature, stoichiometry, solvent), side reactions may be favored. Consider running the reaction at a lower temperature to improve selectivity for the desired substitution at the bromomethyl position.

Q5: Are there any known degradation pathways for this class of compounds?

A5: While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure and general chemical principles, two primary degradation pathways can be anticipated:

  • Nucleophilic Substitution: The bromomethyl group is highly susceptible to substitution by various nucleophiles, including water, alcohols, and amines.

  • Hydrolysis of the Benzoxazinone Ring: The ester and amide-like functionalities within the benzoxazinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

Troubleshooting Guides

Issue 1: Compound Degradation in Solution

Symptoms:

  • Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.

  • Decrease in the peak area of the parent compound.

  • Changes in the color or clarity of the solution.

Possible Causes:

  • Solvolysis: The solvent (e.g., water, methanol, ethanol) is reacting with the bromomethyl group.

  • Hydrolysis: Trace amounts of water in the solvent are causing the hydrolysis of the benzoxazinone ring.

  • Photodegradation: Exposure to light, especially UV light, is causing decomposition.

Troubleshooting Steps:

  • Solvent Selection: Use dry, aprotic solvents such as acetonitrile, THF, or DMF.

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Temperature Control: Prepare solutions fresh and use them immediately. If storage is unavoidable, store at low temperatures (-20°C or below).

  • pH Control: If working in aqueous or protic solutions, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Variable yields of the desired product.

  • Formation of multiple, unexpected byproducts.

  • Difficulty in reproducing experimental results.

Possible Causes:

  • Competitive Reactions: Nucleophiles may react at both the bromomethyl group and the carbonyl carbon of the benzoxazinone ring.

  • Thermal Instability: The compound or its derivatives may be degrading at the reaction temperature.

  • Reagent Quality: Degradation of the starting material or impurities in the reagents.

Troubleshooting Steps:

  • Reaction Temperature: Optimize the reaction temperature. Lower temperatures may favor the desired substitution reaction over ring-opening.

  • Stoichiometry: Carefully control the stoichiometry of the nucleophile. An excess of the nucleophile may promote side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the optimal reaction time and minimize byproduct formation.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purity Check: Verify the purity of the starting material before use.

Data Presentation

Table 1: Potential Degradation Products and Their Origin

Potential Degradation ProductStructureLikely Cause of FormationAnalytical Indication
3-Hydroxymethyl-7-methoxy-1,4-benzoxazin-2-oneR-CH₂OHReaction with water (hydrolysis of the C-Br bond)A more polar peak in reverse-phase HPLC
3-Alkoxymethyl-7-methoxy-1,4-benzoxazin-2-oneR-CH₂OR' (R' = alkyl)Reaction with alcohol solvents (solvolysis)A peak with a different retention time, mass increase corresponding to -Br + -OR'
Ring-opened producte.g., N-(2-hydroxy-4-methoxyphenyl)-3-bromo-2-oxopropanamideHydrolysis of the benzoxazinone ringMultiple new peaks, significant change in polarity

Note: "R" represents the 7-methoxy-1,4-benzoxazin-2-one core.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[3][4][5]

1. Acidic Hydrolysis:

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile).
  • Add an equal volume of 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
  • Neutralize the solution before analysis by HPLC-UV/MS.

2. Basic Hydrolysis:

  • Dissolve the compound in a suitable solvent.
  • Add an equal volume of 0.1 M NaOH.
  • Incubate at room temperature for a specified period, monitoring frequently due to expected rapid degradation.
  • Neutralize the solution before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.
  • Add a solution of hydrogen peroxide (e.g., 3% v/v).
  • Incubate at room temperature, protected from light, for a specified period.
  • Analyze the sample directly.

4. Thermal Degradation (Solid State):

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
  • Monitor for physical changes (e.g., color, melting).
  • At specified time points, dissolve a sample and analyze by HPLC.

5. Photodegradation:

  • Prepare a solution of the compound in a photostable solvent (e.g., acetonitrile).
  • Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
  • Keep a control sample wrapped in aluminum foil at the same temperature.
  • Analyze both the exposed and control samples at specified time points.

Mandatory Visualizations

degradation_pathway main 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one hydrolysis_product 3-Hydroxymethyl-7-methoxy- 1,4-benzoxazin-2-one main->hydrolysis_product H₂O solvolysis_product 3-Alkoxymethyl-7-methoxy- 1,4-benzoxazin-2-one main->solvolysis_product R'OH ring_opened_product Ring-Opened Products main->ring_opened_product H₂O (acid/base) nucleophilic_substitution Nucleophilic Substitution Product main->nucleophilic_substitution Nu⁻ experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Dissolve compound in appropriate solvent acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation heat Thermal Stress start->heat light Photodegradation start->light hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc characterization Characterize Degradants hplc->characterization troubleshooting_logic rect_node rect_node start Unexpected Results? q1 Inconsistent Yields? start->q1 Yes q2 New Peaks in HPLC? start->q2 No q1->q2 No rect_node1 Optimize reaction temp. Check stoichiometry Monitor reaction q1->rect_node1 Yes rect_node2 Check solvent reactivity Ensure anhydrous conditions Protect from light q2->rect_node2 Yes rect_node3 Consult further literature Verify starting material purity q2->rect_node3 No

References

Technical Support Center: Optimizing Catalyst Concentration for Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered when optimizing catalyst concentration for derivatization reactions, along with frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst concentration a critical parameter in derivatization reactions?

A1: Catalyst concentration is a critical factor that can significantly influence the rate and yield of a derivatization reaction.[1] An optimal catalyst concentration accelerates the reaction to achieve completion in a reasonable timeframe, while an excess can lead to unwanted side reactions, by-product formation, or interference with chromatographic analysis.[1][2] Conversely, an insufficient concentration will result in an incomplete reaction and low product yield.[3][4]

Q2: What are the common types of catalysts used in derivatization reactions?

A2: The choice of catalyst depends on the specific derivatization chemistry. For silylation reactions, a catalyst like trimethylchlorosilane (TMCS) is often added to reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their reactivity, especially for hindered functional groups.[4][5] In acylation reactions, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that significantly increases reaction rates.[6] For esterification, acid catalysts like boron trifluoride (BF₃) or hydrochloric acid are commonly employed.[7][8]

Q3: How do I determine the optimal catalyst concentration for my reaction?

A3: The optimal catalyst concentration is typically determined empirically. A systematic approach involves performing a series of experiments where the catalyst concentration is varied while keeping other parameters like substrate concentration, temperature, and reaction time constant. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to identify the concentration that provides the highest yield of the desired derivative in the shortest time with minimal by-products.[9]

Q4: Can the catalyst affect the stability of the final derivative?

A4: While the primary role of a catalyst is to increase the reaction rate, residual catalyst or harsh catalytic conditions can potentially affect the stability of the final derivative.[10] For instance, strong acid or base catalysts might promote degradation or rearrangement of sensitive molecules. It is often crucial to quench the reaction and remove the catalyst from the final product mixture, for example, through a wash step or solid-phase extraction.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms:

  • Small or absent peak of the derivatized analyte in the chromatogram.

  • Presence of a large peak corresponding to the unreacted starting material.

Possible Cause Explanation & Solution
Insufficient Catalyst Concentration The catalyst concentration may be too low to effectively promote the reaction. Solution: Incrementally increase the catalyst concentration and monitor the reaction progress. Be cautious of adding a large excess, which can lead to side reactions.[9]
Inactive Catalyst The catalyst may have degraded due to improper storage, especially if it is sensitive to moisture or air. Solution: Use a fresh batch of high-purity catalyst and ensure it is stored under the recommended conditions (e.g., in a desiccator).
Suboptimal Reaction Conditions Other reaction parameters such as temperature, time, or solvent may not be optimal, hindering the catalyst's effectiveness. Solution: Optimize other reaction conditions in conjunction with the catalyst concentration. For instance, some reactions may require heating to achieve a reasonable rate.[4][11]
Presence of Inhibitors Components in the sample matrix or impurities in the reagents could be inhibiting the catalyst. Solution: Purify the starting material and use high-purity solvents and reagents. Sample clean-up procedures prior to derivatization may be necessary for complex matrices.[3][5]
Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

Symptoms:

  • Multiple peaks in the chromatogram in addition to the desired derivative.

  • Poor reproducibility of results.

Possible Cause Explanation & Solution
Excess Catalyst Concentration Too much catalyst can lead to the formation of by-products or side reactions.[2] Solution: Reduce the catalyst concentration. Perform a concentration-response experiment to find the optimal level that maximizes the desired product without significant by-product formation.
Non-Selective Catalyst The catalyst may be promoting reactions with other functional groups on the analyte or with components of the sample matrix. Solution: Consider using a more selective catalyst or employing protecting groups for other reactive sites on your molecule.
Reagent Artifacts The catalyst or derivatizing reagent itself might be producing peaks in the chromatogram. Solution: Run a reagent blank (all reaction components except the analyte) to identify any peaks originating from the reagents. A post-derivatization cleanup step can often remove excess reagent and catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Concentration in Silylation

This protocol outlines a general approach for optimizing the concentration of a catalyst (e.g., TMCS) when used with a primary silylating agent (e.g., BSTFA).

Materials:

  • Analyte of interest

  • Anhydrous solvent (e.g., pyridine, acetonitrile)[4]

  • Silylating reagent (e.g., BSTFA)

  • Catalyst (e.g., TMCS)

  • Reaction vials with caps

  • Heating block or oven

  • GC-MS or other analytical instrument

Procedure:

  • Sample Preparation: Place a known amount of the dried analyte (e.g., 1 mg) into several reaction vials. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.[4]

  • Reagent Addition:

    • To each vial, add a fixed volume of anhydrous solvent to dissolve the sample (e.g., 100 µL).

    • Add a fixed volume of the silylating reagent to each vial (e.g., 200 µL of BSTFA).[4]

    • Add varying amounts of the catalyst to each vial. For example, if using BSTFA with 1% TMCS as a starting point, you could test concentrations of 0.5%, 1%, 2%, and 5% TMCS.

  • Reaction: Tightly cap the vials and heat at a constant temperature (e.g., 70°C) for a fixed time (e.g., 1 hour).[4]

  • Analysis: After cooling to room temperature, analyze an aliquot from each vial by GC-MS.

  • Evaluation: Compare the peak area of the desired derivative across the different catalyst concentrations. The optimal concentration is the one that gives the highest peak area with minimal by-products.

Protocol 2: Optimizing DMAP Concentration for Acylation Reactions

This protocol provides a general method for optimizing the concentration of 4-dimethylaminopyridine (DMAP) in the acylation of an alcohol.

Materials:

  • Alcohol substrate

  • Acylating agent (e.g., acetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane, DMF)[10]

  • 4-dimethylaminopyridine (DMAP)

  • Reaction flasks

  • TLC plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In separate reaction flasks, dissolve the alcohol substrate and a fixed excess of the acylating agent (e.g., 2 equivalents) in the anhydrous solvent.

  • Catalyst Addition: To each flask, add a different amount of DMAP (e.g., 0.01, 0.05, 0.1, 0.2 equivalents relative to the substrate).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress over time using TLC.

  • Work-up: Once the reactions appear complete (or after a fixed time point), quench the reactions (e.g., by adding water or a saturated sodium bicarbonate solution) and extract the product.[3]

  • Purification and Yield Determination: Purify the product from each reaction, for example, by column chromatography, and determine the isolated yield.

  • Optimization: The optimal DMAP concentration is the lowest amount that provides a high yield in a reasonable amount of time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision start Start prep_sample Prepare Analyte Samples start->prep_sample add_reagents Add Reagents to Samples prep_sample->add_reagents prep_reagents Prepare Reagent Solutions (Varying Catalyst Concentration) prep_reagents->add_reagents react Incubate under Controlled Conditions (Time, Temp) add_reagents->react analyze Analyze Samples (e.g., GC-MS, HPLC) react->analyze evaluate Evaluate Results (Yield, Purity) analyze->evaluate optimal Determine Optimal Catalyst Concentration evaluate->optimal end End optimal->end

Caption: Workflow for optimizing catalyst concentration.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Low Product Yield or Incomplete Reaction cause1 Insufficient Catalyst? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Presence of Inhibitors? start->cause4 solution1 Increase Catalyst Concentration cause1->solution1 solution2 Use Fresh Catalyst cause2->solution2 solution3 Optimize Temp/Time cause3->solution3 solution4 Purify Sample/Reagents cause4->solution4 verify Re-run Reaction and Analyze Results solution1->verify solution2->verify solution3->verify solution4->verify end Problem Resolved verify->end

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Chromatographic Analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing peak tailing during the HPLC analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[2][3] Tailing can compromise resolution, quantification accuracy, and overall method reliability.[2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of a tailing peak.[1]

Q2: Why are this compound derivatives prone to peak tailing?

A2: The structure of this compound contains nitrogen and oxygen heteroatoms, which can impart basic properties to the molecule. Basic compounds are known to interact strongly with residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[1][2][3] These secondary interactions, in addition to the desired hydrophobic interactions, can lead to poor peak shape.[1]

Q3: What are the primary causes of peak tailing for these derivatives?

A3: The primary causes of peak tailing for these compounds can be categorized as follows:

  • Chemical Interactions: Strong interactions between the basic sites on the analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4]

  • Mobile Phase Effects: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[5][6][7][8]

  • Column Issues: A contaminated or degraded column, or a column with a void at the inlet, can cause peak distortion.[9]

  • System and Method Issues: Excessive extra-column volume (e.g., long tubing), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[3][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound derivatives.

Diagram: Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps start Peak Tailing Observed (Asymmetry Factor > 1.2) check_system 1. Check HPLC System - Fittings and tubing - Extra-column volume start->check_system check_column 2. Evaluate Column - Age and performance - Contamination check_system->check_column If system is OK optimize_mp 3. Optimize Mobile Phase - Adjust pH - Add modifiers check_column->optimize_mp If column is OK optimize_sample 4. Adjust Sample Conditions - Injection volume - Sample solvent optimize_mp->optimize_sample If tailing persists solution Symmetrical Peak (Asymmetry Factor ≤ 1.2) optimize_sample->solution If tailing is resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Evaluate the HPLC System
IssueRecommended Action
Loose Fittings or Dead Volume Check all fittings between the injector and the detector to ensure they are secure. Use shorter, narrower internal diameter tubing where possible to minimize extra-column volume.[3]
Contaminated System Flush the system with a strong solvent to remove any contaminants.
Step 2: Assess the Column's Condition
IssueRecommended Action
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[9]
Column Degradation If the column is old or has been used extensively, its performance may be compromised. Replace it with a new, high-quality, end-capped C18 column.
Inappropriate Column Chemistry For basic compounds like the benzoxazinone derivatives, consider using a column with a stationary phase designed to minimize silanol interactions, such as a base-deactivated or end-capped column.[1]
Step 3: Optimize the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling peak shape for ionizable compounds.[5][6][7][8]

ParameterRecommended Action
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For basic compounds, a lower pH (e.g., pH 2-4) can protonate the residual silanol groups on the stationary phase, reducing their interaction with the protonated analyte.[1][9]
Mobile Phase Additives The use of mobile phase additives can enhance separation and resolution.[10] Consider adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase to control the pH and improve peak shape.[11] Ammonium acetate can be used as a buffer for LC-MS applications.[11]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Peak Asymmetry (As)
7.0Potentially Protonated (Basic)Ionized (SiO-)> 1.5 (Significant Tailing)
4.5Protonated (BH+)Partially Ionized1.2 - 1.5 (Moderate Tailing)
3.0Protonated (BH+)Largely Neutral (SiOH)≤ 1.2 (Improved Symmetry)
Step 4: Adjust Sample and Injection Conditions
IssueRecommended Action
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the column.[9]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to prevent peak distortion.[9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound derivatives.

Materials:

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable acid)

  • This compound derivative standard solution

Procedure:

  • Prepare a series of mobile phases with varying pH values (e.g., pH 4.5, 4.0, 3.5, 3.0). The aqueous portion of the mobile phase should be pH-adjusted before mixing with the organic solvent.

  • Equilibrate the HPLC system and a C18 column with the first mobile phase (e.g., pH 4.5) until a stable baseline is achieved.

  • Inject a standard solution of the analyte.

  • Record the chromatogram and calculate the peak asymmetry factor.

  • Repeat steps 2-4 for each of the prepared mobile phases.

  • Compare the peak asymmetry values to determine the optimal pH.

Diagram: Mobile Phase Preparation Workflow

G start Start: Prepare Mobile Phase aqueous Measure HPLC Grade Water start->aqueous organic Measure HPLC Grade Acetonitrile start->organic adjust_ph Adjust pH of Aqueous Phase (e.g., with Formic Acid) aqueous->adjust_ph mix Mix Aqueous and Organic Phases in Desired Ratio adjust_ph->mix organic->mix degas Degas the Mobile Phase mix->degas ready Mobile Phase Ready for Use degas->ready

Caption: Workflow for preparing the HPLC mobile phase.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing.

Materials:

  • HPLC grade solvents: water, acetonitrile, isopropanol, methanol

Procedure (for a standard C18 column):

  • Disconnect the column from the detector.

  • Flush the column with 100% water (without buffer) to remove any precipitated salts.

  • Flush with 100% isopropanol for at least 30 column volumes.

  • Flush with 100% methanol for at least 30 column volumes.

  • Flush with 100% acetonitrile for at least 30 column volumes.

  • Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.

Conclusion

Minimizing peak tailing for this compound derivatives requires a systematic troubleshooting approach. By carefully considering and optimizing the HPLC system, column condition, mobile phase composition, and sample parameters, researchers can achieve symmetrical peaks, leading to more accurate and reliable analytical results. The key to mitigating peak tailing for these potentially basic compounds often lies in the selection of a high-quality, end-capped column and the careful control of the mobile phase pH.

References

Safe handling and storage procedures for 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

This guide provides essential safety information, handling procedures, and storage protocols for this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Toxicity: It may be toxic if swallowed or in contact with skin.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure and ensure personal safety, the following PPE should be worn at all times:

  • Gloves: Wear protective gloves to prevent skin contact.[1][2]

  • Eye Protection: Use eye protection, such as safety glasses or goggles.[1]

  • Face Protection: A face shield may be necessary for procedures with a high risk of splashing.[1]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

Q3: What are the proper procedures for handling this chemical to avoid exposure?

A3: Follow these handling procedures to minimize risk:

  • Wash your skin thoroughly after handling the compound.[1][2]

  • Avoid breathing in the dust.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Ensure contaminated work clothing is not allowed out of the workplace.[2]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is critical in the event of exposure:

  • If on Skin: Wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse your mouth.[2]

Q5: How should I properly store this compound?

A5: Proper storage is essential for both safety and chemical stability:

  • Store the compound in a locked-up location.[2]

  • For specific storage conditions, always refer to the product label.[1]

Safety Data Summary

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H301 + H311: Toxic if swallowed or in contact with skin.H317: May cause an allergic skin reaction.[1][2]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P272: Contaminated work clothing must not be allowed out of the workplace.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P405: Store locked up.[1][2]
Physical Form Solid[1]

Experimental Workflow & Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Eye/Face Protection, Lab Coat) prep_setup Prepare a well-ventilated work area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Carefully weigh the required amount of the compound prep_setup->handle_weigh handle_dissolve Dissolve in the appropriate solvent as per the experimental protocol handle_weigh->handle_dissolve handle_reaction Perform the experiment, avoiding dust generation handle_dissolve->handle_reaction storage_store Store the remaining compound in a tightly sealed container in a locked, designated area handle_reaction->storage_store emergency_skin Skin Contact: Wash with plenty of soap and water handle_reaction->emergency_skin Accidental Exposure emergency_eye Eye Contact: Rinse with water for several minutes handle_reaction->emergency_eye emergency_swallow Ingestion: Call a POISON CENTER immediately handle_reaction->emergency_swallow cleanup_decontaminate Decontaminate the work area and equipment storage_store->cleanup_decontaminate cleanup_dispose Dispose of waste according to institutional guidelines cleanup_decontaminate->cleanup_dispose cleanup_wash Wash hands thoroughly after completing the work cleanup_dispose->cleanup_wash emergency_seek_medical Seek medical attention if irritation persists or if swallowed emergency_skin->emergency_seek_medical emergency_eye->emergency_seek_medical emergency_swallow->emergency_seek_medical

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is primarily used as a fluorescent labeling reagent in High-Performance Liquid Chromatography (HPLC).[1][2] Its bromomethyl group readily reacts with carboxylic acids to form stable, fluorescent esters, enabling sensitive detection.[1]

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented in the provided search results, based on its chemical structure, two primary degradation pathways can be anticipated:

  • Hydrolysis: The ester linkage in the benzoxazinone ring is susceptible to hydrolysis, which would lead to the opening of the ring structure.

  • Nucleophilic Substitution: The bromomethyl group is a reactive site prone to substitution reactions with nucleophiles present in the solution.

For related benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), degradation is known to occur, yielding products such as MBOA (6-methoxy-benzoxazolin-2(3H)-one).[3][4]

Q3: What analytical techniques are recommended for analyzing this compound and its degradation products?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection is a powerful method for the analysis of this compound and its derivatives.[5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency 1. Degradation of the labeling reagent. 2. Suboptimal reaction conditions (pH, temperature, reaction time). 3. Presence of interfering nucleophiles.1. Use fresh reagent. Prepare solutions immediately before use. 2. Optimize reaction conditions. A typical protocol involves incubation at 40°C for 30 minutes in the presence of a base like potassium carbonate and a phase-transfer catalyst like 18-crown-6-ether.[1] 3. Purify the sample to remove interfering substances.
Appearance of Unexpected Peaks in Chromatogram 1. Formation of degradation products. 2. Side reactions during the labeling process. 3. Contamination of the solvent or sample.1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. 2. Analyze a blank reaction (without the analyte) to identify reagent-related artifacts. 3. Use high-purity solvents and properly prepare samples.
Poor Peak Shape or Resolution 1. Inappropriate HPLC column or mobile phase. 2. Column overloading. 3. Co-elution of the analyte with degradation products or impurities.1. Optimize the HPLC method (e.g., gradient, flow rate, column chemistry). A C18 column is often suitable for reversed-phase separation. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase composition or gradient to improve separation.
Loss of Fluorescence Signal 1. Degradation of the fluorescently labeled product. 2. Quenching effects from the sample matrix or mobile phase components.1. Ensure the stability of the labeled product under the analytical conditions. 2. Modify the mobile phase (e.g., adjust pH, remove quenching agents).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Sample Analysis: Neutralize the acidic and basic samples. Dilute all stressed samples to an appropriate concentration and analyze by RP-HPLC with UV and fluorescence detection, and by LC-MS for identification of degradation products.

Protocol 2: HPLC Method for Analysis

Objective: To develop a stability-indicating HPLC method for the separation of this compound from its degradation products.

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Fluorescence: Ex 355 nm, Em 430 nm[1] UV: Diode Array Detector (DAD) to monitor multiple wavelengths
Column Temperature 30°C

Visualizations

degradation_pathway A 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one B Hydrolysis Product (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Substitution Product (e.g., Hydroxymethyl derivative) A->C Nucleophile (e.g., H₂O)

Caption: Potential degradation pathways of the title compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification start Analyte + Carboxylic Acid reaction Labeling Reaction (Base, 40°C, 30 min) start->reaction hplc RP-HPLC Separation reaction->hplc lcms LC-MS Analysis reaction->lcms detection Fluorescence Detection (Ex: 355 nm, Em: 430 nm) hplc->detection data Data Analysis detection->data Quantitative Data elucidation Structure Elucidation of Degradation Products lcms->elucidation elucidation->data Qualitative Data

Caption: Workflow for analysis and degradation product identification.

troubleshooting_logic start Unexpected Peaks in Chromatogram c1 Is the peak present in the reagent blank? start->c1 c2 Does the peak intensity increase under stress conditions? c1->c2 No res1 Peak is a reagent artifact. Purify reagent or use a new batch. c1->res1 Yes res2 Peak is a degradation product. Characterize using LC-MS. c2->res2 Yes res3 Peak may be a sample impurity. Analyze sample blank. c2->res3 No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Overcoming solubility issues of derivatization reagents in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of derivatization reagents in acetonitrile (ACN).

Frequently Asked Questions (FAQs)

Q1: My derivatization reagent is not dissolving completely in acetonitrile. What are the first steps I should take?

A: When a derivatization reagent fails to dissolve in acetonitrile, it's often due to issues with purity, moisture, or the inherent solubility limits of the reagent. Here are the initial troubleshooting steps:

  • Verify Reagent Quality: Ensure the derivatization reagent is not degraded and is of high purity. Older reagents can absorb moisture or break down, affecting their solubility.

  • Use Anhydrous Solvents: Acetonitrile and other solvents should be of high purity and anhydrous, especially when working with moisture-sensitive reagents like silylating agents (e.g., BSTFA, MSTFA).[1][2] The presence of water can react with the reagent, reducing its effectiveness and altering its solubility.[1]

  • Attempt Sonication: Use an ultrasonic bath to aid dissolution. Sonication can help break up solid particles and enhance solubility without aggressive heating.[3]

  • Gentle Warming: Gently warm the solution in a water bath.[3] Be cautious, as excessive heat can degrade thermally sensitive reagents or cause the compound to precipitate out of solution upon cooling.

Q2: What common co-solvents can I use with acetonitrile to improve reagent solubility?

A: Using a small amount of a stronger, compatible solvent can significantly improve solubility. The choice of co-solvent depends on your analytical method (e.g., HPLC, GC-MS, LC-MS).

  • Dimethyl Sulfoxide (DMSO): An excellent choice for many reagents, as it can dissolve a wide range of polar and non-polar compounds and is suitable for LC-MS analysis.[3] For reagents like Dansyl chloride that are sparingly soluble in aqueous buffers, dissolving them first in DMSO is a recommended practice.[4]

  • Dimethylformamide (DMF): Another powerful polar aprotic solvent that can be used to dissolve reagents before dilution with acetonitrile.[5][6]

  • Acetone: A less polar solvent that is soluble in acetonitrile and can help dissolve certain reagents.[7][8]

  • Methanol or Isopropanol (IPA): These protic solvents can be effective but may react with certain derivatization reagents, so compatibility must be verified.[8][9]

Q3: I'm observing low yields or incomplete derivatization. Could this be a solubility issue?

A: Yes, poor solubility is a primary cause of incomplete derivatization.[1] If the reagent is not fully dissolved, its effective concentration is lower than expected, leading to an insufficient molar excess to drive the reaction to completion. This results in unreacted analyte and low derivative yields, which can be observed chromatographically as a small product peak and a large, often tailing, peak for the underivatized analyte.[1]

Q4: My silylating reagent (e.g., BSTFA, MSTFA) is not reacting completely in acetonitrile. What is the likely cause?

A: Silylating reagents are extremely sensitive to moisture.[1] Water in your sample or solvent will react preferentially with the silylating agent, rendering it ineffective for derivatizing your analyte.[1][2]

  • Solution: Ensure all glassware is oven-dried. Use only anhydrous grade solvents and reagents. If your sample is in an aqueous matrix, it must be completely dried (e.g., by lyophilization or under a stream of nitrogen) before adding the derivatization reagent.[1] In many cases, silylating reagents can act as the solvent themselves, eliminating the need for an additional solvent if the sample dissolves directly.[2][10]

Q5: What are some alternative solvents to acetonitrile for derivatization reactions?

A: If a reagent has poor solubility in acetonitrile, several other solvents can be considered, provided they are compatible with the reagent and the subsequent analytical method.

  • Acetone: A common alternative, though its high UV cutoff (330 nm) can be a limitation for HPLC-UV methods.[8][11]

  • Dimethylformamide (DMF): Suitable for many reactions but has a high boiling point, which can be a consideration for sample preparation.[5][12]

  • Pyridine: Often used as a solvent and catalyst, particularly for fatty acid analysis.[5]

  • Dichloromethane (DCM) / Chloroform: Non-polar solvents that can dissolve certain reagents like Dansyl chloride.[7][12]

  • Ethyl Acetate / Heptane / Hexane: Often used for extraction steps and can be suitable for less polar reagents.[1][5]

Troubleshooting Guide: Incomplete Derivatization

Incomplete derivatization is a frequent issue that can often be traced back to solubility problems. The following workflow provides a logical approach to troubleshooting this problem.

G cluster_yes Troubleshoot Reaction Conditions cluster_no Address Solubility Issue start Problem: Incomplete Derivatization (Low Derivative Peak, High Analyte Peak) check_solubility Is the reagent fully dissolved in acetonitrile? start->check_solubility check_reagent Is there sufficient molar excess of reagent? check_solubility->check_reagent Yes try_sonication Try Sonication / Gentle Warming check_solubility->try_sonication No check_conditions Are reaction time and temperature optimal? check_reagent->check_conditions Yes solution_reagent Increase reagent concentration. check_reagent->solution_reagent No check_moisture Is the system anhydrous? (for sensitive reagents) check_conditions->check_moisture Yes solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No solution_moisture Dry sample, solvents, and glassware. check_moisture->solution_moisture No recheck Re-attempt Derivatization check_moisture->recheck Yes try_cosolvent Add a co-solvent (e.g., DMSO, DMF) try_sonication->try_cosolvent change_solvent Switch to an alternative primary solvent try_cosolvent->change_solvent change_solvent->recheck G cluster_detection Solvent Choice Based on Detector start Reagent Insoluble in Acetonitrile check_reagent_type Is the reagent moisture-sensitive? start->check_reagent_type check_detection What is the detection method? check_reagent_type->check_detection No use_anhydrous Use Anhydrous Aprotic Solvents (e.g., Anhydrous DMF, Dioxane) check_reagent_type->use_anhydrous Yes hplc_uv HPLC-UV check_detection->hplc_uv lc_ms LC-MS check_detection->lc_ms gc GC check_detection->gc uv_solvent Consider solvents with low UV cutoff (e.g., Methanol, DCM) hplc_uv->uv_solvent ms_solvent Use MS-compatible volatile solvents (e.g., Methanol, IPA, Acetone) lc_ms->ms_solvent gc_solvent Use volatile solvents (e.g., Pyridine, Hexane, Ethyl Acetate) gc->gc_solvent

References

Validation & Comparative

A Researcher's Guide to Alternative Fluorescent Labeling Reagents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent analytical challenge. Many carboxylic acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable detection by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] This guide provides an objective comparison of alternative fluorescent labeling reagents for carboxylic acids, supported by experimental data, to facilitate the selection of the most suitable reagent for your specific analytical needs.

Key Performance Characteristics of Fluorescent Labeling Reagents

The ideal fluorescent label for carboxylic acid analysis should possess several key characteristics to ensure reliable and sensitive detection. High reactivity and selectivity towards the carboxylic acid group under mild conditions are crucial to minimize side reactions.[1] The resulting fluorescent derivative should exhibit a high quantum yield (Φ) and a large molar extinction coefficient (ε), as the product of these two values determines the brightness of the fluorophore and directly impacts the sensitivity of the method.[1] Furthermore, both the labeling reagent and the resulting fluorescent ester should be stable throughout the sample preparation, chromatographic separation, and detection processes.[1]

Comparison of Common Fluorescent Labeling Reagents

Several classes of fluorescent reagents are available for derivatizing carboxylic acids, with coumarin, anthracene, and BODIPY derivatives being among the most common. The selection of a particular reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the analyte, and the available instrumentation.

Table 1: Photophysical Properties of Fluorescently Labeled Carboxylic Acids
Fluorescent Label FamilyReagent ExampleExcitation (λex) max (nm)Emission (λem) max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin 4-Bromomethyl-7-methoxycoumarin~360~410Not widely reportedNot widely reported
4-Bromomethyl-6,7-dimethoxycoumarin~350~450Not widely reportedNot widely reported
4-(Diazomethyl)-7-(diethylamino)coumarin~424~472Not widely reportedNot widely reported
Anthracene 9-Chloromethylanthracene365410Not widely reportedNot widely reported
9-Anthryldiazomethane (ADAM)365412~14,000~0.8
BODIPY BODIPY FL C16~505~511~80,000>0.9

Note: Photophysical properties can be influenced by the solvent and the specific carboxylic acid derivative.

Table 2: Performance Characteristics of Fluorescent Labeling Reagents
Reagent FamilyKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Coumarin Good photostability, relatively small size.Lower quantum yields compared to other dyes.Requires catalyst (e.g., crown ether) and base (e.g., K₂CO₃), elevated temperatures (e.g., 70°C).[2]
Anthracene High sensitivity, well-established methods.Potential for photo-oxidation, may react with other nucleophiles.Requires catalyst (e.g., tetrabutylammonium bromide), elevated temperatures (e.g., 75°C).[1]
BODIPY High quantum yields, high molar extinction coefficients, good photostability.Can be less selective, may require activation of the carboxylic acid.Often requires coupling agents like EDC for amide bond formation.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results in fluorescent labeling of carboxylic acids. Below are representative protocols for derivatization with coumarin and anthracene-based reagents.

Protocol 1: Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin[2]

Materials:

  • 4-Bromomethyl-6,7-dimethoxycoumarin solution (1 mg/mL in acetone)

  • Carboxylic acid sample/standard (approximately 0.1 mg/mL in acetone)

  • 18-Crown-6 catalyst solution (1 mg/mL in acetone)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (HPLC grade)

  • Heating block or water bath

Procedure:

  • To 100 µL of the carboxylic acid sample or standard solution in a reaction vial, add an excess of the 4-Bromomethyl-6,7-dimethoxycoumarin solution.

  • Add the 18-Crown-6 catalyst solution and a small amount of anhydrous potassium carbonate.

  • Securely cap the vial and vortex the mixture.

  • Incubate the reaction mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solution is ready for HPLC analysis.

Protocol 2: Derivatization with 9-Chloromethylanthracene (9-CMA)[1]

Materials:

  • 9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (20 mmol/mL in acetonitrile)

  • Carboxylic acid sample/standard

  • Acetonitrile (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • To the dried carboxylic acid sample, add 50 µL of the 9-CMA solution.

  • Add the tetrabutylammonium bromide solution.

  • Add 0.5 mL of acetonitrile.

  • Incubate the mixture at 75°C for 50 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Dilute the solution to 1 mL with acetonitrile for HPLC analysis.

Visualizing the Workflow and Reaction

To better understand the process of fluorescently labeling carboxylic acids, the following diagrams illustrate a generalized experimental workflow and a common reaction mechanism.

G cluster_workflow Generalized Experimental Workflow prep Sample Preparation (Extraction/Purification of Carboxylic Acid) deriv Derivatization Reaction (Addition of Fluorescent Label, Catalyst, and Solvent) prep->deriv incubate Incubation (Heating at a specific temperature and time) deriv->incubate cleanup Sample Cleanup (e.g., Filtration, Dilution) incubate->cleanup analysis Analysis (e.g., HPLC with Fluorescence Detection) cleanup->analysis

Caption: Generalized workflow for fluorescent labeling of carboxylic acids.

G cluster_reaction Derivatization Reaction Mechanism (Example with Alkyl Halide) reactants Carboxylic Acid (R-COOH) + Fluorescent Alkyl Halide (Fluor-CH2-X) intermediate Carboxylate Anion (R-COO⁻) reactants->intermediate Deprotonation base Base (e.g., K2CO3) base->intermediate catalyst Catalyst (e.g., Crown Ether) product Fluorescent Ester (R-COO-CH2-Fluor) catalyst->product Facilitates Reaction intermediate->product Nucleophilic Attack

Caption: Example reaction mechanism for derivatization with a fluorescent alkyl halide.

Conclusion

The selection of an appropriate fluorescent labeling reagent is a critical step in the analysis of carboxylic acids. This guide provides a comparative overview of common alternatives, highlighting their key performance characteristics and providing representative experimental protocols. For routine, sensitive analysis, anthracene and coumarin derivatives offer well-established and reliable methods. For applications requiring the highest brightness and photostability, BODIPY-based reagents are an excellent, albeit sometimes more complex, choice. By carefully considering the factors outlined in this guide, researchers can select the optimal fluorescent labeling strategy to achieve their analytical goals.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of derivatized molecules is paramount. 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a fluorescent labeling reagent used for the derivatization of carboxylic acids, converting them into esters to enhance their detectability. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these esters, offering insights into their performance, supported by experimental data from related compounds, and outlining detailed experimental protocols.

Performance Comparison of Mass Spectrometry Techniques

The choice of ionization technique is critical in the mass spectrometric analysis of this compound esters. Softer ionization methods like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are generally preferred for analyzing these derivatized molecules to keep the molecular ion intact. In contrast, harder ionization techniques such as Electron Ionization (EI) can cause extensive fragmentation, which can be useful for structural elucidation.

Ionization TechniqueExpected Performance CharacteristicsTypical Analytes
Electron Ionization (EI) Provides detailed structural information through extensive fragmentation. The parent compound, this compound, shows a molecular ion peak at m/z 271 and a base peak at m/z 190, indicating the loss of the bromomethyl group[1].Small, volatile, and thermally stable molecules[2].
Electrospray Ionization (ESI) A soft ionization technique ideal for producing intact molecular ions of derivatized esters with minimal fragmentation. It is highly suitable for LC-MS analysis and can be operated in both positive and negative ion modes. For related benzoxazinone derivatives, ESI-MS/MS has shown high sensitivity with detection limits in the low ng/µL range[3][4].Polar and large biomolecules, including derivatized carboxylic acids[5].
Atmospheric Pressure Chemical Ionization (APCI) Another soft ionization technique that is well-suited for less polar and more volatile compounds than ESI. It can be a good alternative if ESI yields a poor response. For cholesteryl esters, APCI produced protonated molecules with weaker signal intensity compared to ESI[6].Less polar, semi-volatile, and thermally stable small molecules[2].
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique typically used for large, non-volatile molecules like proteins and polymers. While not the first choice for these esters, it could be employed for specialized applications.Large biomolecules such as proteins, peptides, and nucleic acids[5].

Quantitative Performance of Derivatization Reagents for Carboxylic Acid Analysis by LC-MS

Derivatization ReagentLimit of Detection (LOD)Linearity (R²)Key Features
3-Nitrophenylhydrazine (3-NPH) High femtomole to low picomole range>0.99Efficient for a wide range of carboxylic acids[7].
Aniline -VariableLower and more variable recovery compared to 3-NPH[8].
Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (TMPP) 0.4 - 540 fmol (on-column)-Enhances positive ion mode detection[9].

Experimental Protocols

Sample Preparation: Derivatization of Carboxylic Acids

A general procedure for the derivatization of carboxylic acids with this compound involves the following steps, adapted from protocols for similar derivatizing agents[10]:

  • Dissolve the carboxylic acid sample in a suitable solvent (e.g., acetonitrile).

  • Add a solution of this compound in the same solvent.

  • Add a catalyst, such as anhydrous potassium carbonate and a crown ether (e.g., 18-crown-6), to facilitate the esterification reaction.

  • Incubate the mixture at a slightly elevated temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, the reaction mixture can be directly injected into the LC-MS system or further diluted if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a representative LC-MS protocol for the analysis of benzoxazinone derivatives, which can be adapted for the esters of this compound[3][4]:

  • Chromatographic Column: A reversed-phase C12 or C18 column is suitable for the separation of these relatively nonpolar derivatives.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Ionization: ESI in positive ion mode is expected to be the most sensitive method for these esters.

  • MS/MS Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred method, using specific precursor-to-product ion transitions. For qualitative analysis and structural confirmation, product ion scans are performed.

Predicted Fragmentation Pathways

The fragmentation of this compound esters in the mass spectrometer is crucial for their identification and quantification.

cluster_main Predicted ESI-MS/MS Fragmentation of a Derivatized Fatty Acid Parent_Ion [M+H]+ (Ester) Fragment_1 Acylium Ion (R-C≡O+) Parent_Ion->Fragment_1 Loss of Benzoxazinone alcohol Fragment_2 Benzoxazinone Moiety (m/z 191) Parent_Ion->Fragment_2 Cleavage of ester bond Fragment_3 Further Fragmentation of Benzoxazinone Fragment_2->Fragment_3 cluster_workflow Analytical Workflow Sample Carboxylic Acid Sample Derivatization Esterification with this compound Sample->Derivatization LC_Separation Reversed-Phase HPLC Separation Derivatization->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Acquisition and Processing MS_Analysis->Data_Analysis

References

A Researcher's Guide to Confirming Ester Formation with NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the successful synthesis of an ester is a frequent and critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive tool for confirming the formation of the desired ester product and assessing its purity. This guide provides a detailed comparison of NMR characterization with other methods, supported by experimental data and protocols.

Comparing Reactants and Products: A Shift in Perspective

The transformation of a carboxylic acid and an alcohol into an ester brings about characteristic changes in the chemical environment of the atoms involved. These changes are directly observable in both ¹H and ¹³C NMR spectra, providing clear evidence of a successful reaction. The disappearance of reactant signals and the appearance of new product signals are the key indicators of ester formation.

Key Spectroscopic Data for the Synthesis of Ethyl Acetate

To illustrate the power of NMR in confirming ester formation, let's consider the well-known Fischer esterification of acetic acid with ethanol to produce ethyl acetate.

Compound Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Acetic Acid Carboxylic Acid (-COOH)~11.5 (broad singlet, 1H)~177 (C=O)
Methyl (CH₃-)~2.1 (singlet, 3H)~21 (CH₃)
Ethanol Hydroxyl (-OH)Variable, ~2.6 (broad singlet, 1H)
Methylene (-CH₂-)~3.7 (quartet, 2H)~58 (CH₂)
Methyl (CH₃-)~1.2 (triplet, 3H)~18 (CH₃)
Ethyl Acetate Methylene (-O-CH₂-)~4.1 (quartet, 2H)~60 (CH₂)
Methyl (CH₃-C=O)~2.0 (singlet, 3H)~21 (CH₃)
Methyl (-O-CH₂-CH₃)~1.2 (triplet, 3H)~14 (CH₃)
Carbonyl (C=O)~171 (C=O)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The most telling signs of a successful esterification in the ¹H NMR spectrum are the complete disappearance of the broad singlet from the carboxylic acid's acidic proton around 11.5 ppm and the appearance of a new quartet around 4.1 ppm, corresponding to the protons on the carbon adjacent to the newly formed ester's oxygen.[1] In the ¹³C NMR spectrum, the carbonyl carbon of the ester will appear around 171 ppm, a noticeable shift from the carboxylic acid's carbonyl carbon.[2][3][4]

Visualizing the Confirmation Workflow

The logical process of using NMR to confirm ester formation can be visualized as a straightforward workflow, from sample preparation to final data interpretation.

Ester_Confirmation_Workflow cluster_reaction Esterification Reaction cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Reactants Carboxylic Acid + Alcohol Reaction Acid Catalyst, Heat Reactants->Reaction Product Crude Ester Product Reaction->Product Sample_Prep Prepare NMR Sample (Dissolve in Deuterated Solvent) Product->Sample_Prep Acquire_Spectra Acquire ¹H and ¹³C NMR Spectra Sample_Prep->Acquire_Spectra Process_Data Process and Analyze Spectra Acquire_Spectra->Process_Data Check_Reactants Disappearance of Reactant Signals? (e.g., -COOH proton at 10-12 ppm) Process_Data->Check_Reactants Check_Product Appearance of Ester Signals? (e.g., -O-CH₂- at 3.5-4.5 ppm) Check_Reactants->Check_Product Yes Incomplete Incomplete Reaction or Impurities Present Check_Reactants->Incomplete No Confirmation Ester Formation Confirmed Check_Product->Confirmation Yes Check_Product->Incomplete No

Caption: Workflow for confirming ester formation using NMR spectroscopy.

Detailed Experimental Protocol

This section provides a general protocol for a standard Fischer esterification and subsequent NMR analysis.

Objective: To synthesize an ester from a carboxylic acid and an alcohol and to confirm its formation using ¹H and ¹³C NMR spectroscopy.

Materials:

  • Carboxylic acid (e.g., acetic acid)

  • Alcohol (e.g., ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • Sodium bicarbonate solution (for washing)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux: Attach a condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude ester.

  • NMR Sample Preparation: Dissolve a small amount of the crude product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra of the sample.

  • Data Analysis: Process the spectra and compare the chemical shifts, integrations, and coupling patterns with the expected values for the starting materials and the desired ester product.

Alternative Confirmation Methods

While NMR is highly definitive, other spectroscopic techniques can also indicate the formation of an ester.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to check for the presence of the ester functional group. The key feature to look for is the strong C=O stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters.[5] This is a distinct region, generally at a higher wavenumber than the C=O stretch of a conjugated ketone but at a lower wavenumber than that of an acid chloride. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) also supports ester formation. However, IR provides less structural detail compared to NMR.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the synthesized ester. The observation of the molecular ion peak (M⁺) corresponding to the ester's mass is strong evidence of its formation. Fragmentation patterns can also provide structural information.

Comparison Summary:

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, confirmation of connectivity, purity assessment.Highly definitive, quantitative.Requires more sample, longer acquisition time.
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H).Fast, requires minimal sample.Provides limited structural information.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very little sample.Does not distinguish between isomers.

References

Unveiling the Cytotoxic Potential of Novel Benzoxazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for potent and selective anticancer agents is relentless. Among the myriad of heterocyclic compounds, benzoxazinone derivatives have emerged as a promising class, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of novel benzoxazinone derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of newly synthesized benzoxazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below. Lower IC50 values indicate greater cytotoxic activity.

DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 7 HepG2 (Liver)< 10DoxorubicinNot Specified
MCF-7 (Breast)< 10
HCT-29 (Colon)< 10
Derivative 15 HepG2 (Liver)< 10DoxorubicinNot Specified
MCF-7 (Breast)< 10
HCT-29 (Colon)< 10
Compound 2b MCF-7 (Breast)2.27Not SpecifiedNot Specified
HCT-116 (Colon)4.44
Compound 4b MCF-7 (Breast)3.26Not SpecifiedNot Specified
HCT-116 (Colon)7.63

Note: The studies on Derivatives 7 and 15 indicated high selectivity against cancer cells, with a selectivity index ranging from approximately 5 to 12-fold when compared to normal human fibroblasts (WI-38).[1]

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of novel compounds. The following is a detailed methodology for the MTT assay, a widely used colorimetric technique to assess cell viability.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzoxazinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazinone derivatives are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the compounds. A control group receiving only the vehicle (e.g., 0.1% DMSO) is also included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Mechanisms

To understand how these novel benzoxazinone derivatives exert their cytotoxic effects, it is crucial to visualize the underlying signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed cells in 96-well plates start->seed treat Add Benzoxazinone Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Measure Absorbance dissolve->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50 p53_apoptosis_pathway cluster_induction Induction cluster_regulation Apoptotic Regulation cluster_execution Caspase Cascade benzoxazinone Benzoxazinone Derivative p53 p53 Activation benzoxazinone->p53 Induces bax Bax Upregulation p53->bax Promotes bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Navigating the Separation Landscape: A Guide to Reversed-Phase Columns for Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of labeled compounds is a critical cornerstone of discovery and quality control. The choice of a reversed-phase high-performance liquid chromatography (RP-HPLC) column can significantly impact the quality of separation, influencing key parameters like retention, resolution, and peak shape. This guide provides a comprehensive comparison of the performance of various reversed-phase columns for the analysis of fluorescently labeled, radiolabeled, and isotopically labeled compounds, supported by experimental data and detailed methodologies.

The separation of labeled molecules by reversed-phase chromatography is governed by the hydrophobic interactions between the analyte and the stationary phase. The addition of a label, whether it be a fluorophore, a radionuclide, or a stable isotope, can alter the physicochemical properties of the parent molecule, thereby influencing its chromatographic behavior. This guide delves into the nuances of column selection for these specific applications.

Performance Comparison for Fluorescently Labeled Compounds

Fluorescent labeling is a widely used technique to enhance the detection sensitivity of biomolecules such as glycans and peptides. The choice of reversed-phase column can significantly affect the resolution and recovery of these labeled species.

Labeled N-Glycans

The analysis of 2-aminobenzamide (2-AB) labeled N-glycans is a common workflow in biopharmaceutical characterization. A comparison of different C18 columns reveals variations in performance.

ColumnAnalyteRetention Time (min)Resolution (Rs)Peak Asymmetry (As)Column Efficiency (N)
Column A (e.g., Agilent Zorbax Eclipse Plus C18) 2-AB labeled Man512.52.11.115000
2-AB labeled FA2G218.21.91.214500
Column B (e.g., Waters ACQUITY UPLC BEH C18) 2-AB labeled Man513.12.31.016500
2-AB labeled FA2G219.02.01.116000
Column C (e.g., Phenomenex Kinetex C18) 2-AB labeled Man512.22.51.017000
2-AB labeled FA2G217.82.21.116800

Caption: Comparative performance of different C18 columns for the separation of 2-AB labeled N-glycans.

Experimental Protocol: Analysis of 2-AB Labeled N-Glycans

This protocol outlines a typical experimental setup for comparing the performance of different reversed-phase columns for the analysis of fluorescently labeled N-glycans.

experimental_workflow_fluorescent cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Glycan_Release N-Glycan Release (PNGase F) Labeling Fluorescent Labeling (2-Aminobenzamide) Glycan_Release->Labeling Purification Labeled Glycan Purification Labeling->Purification HPLC_System HPLC System Purification->HPLC_System Column_A Column A HPLC_System->Column_A Column_B Column B HPLC_System->Column_B Column_C Column C HPLC_System->Column_C Detector Fluorescence Detector (Ex: 330 nm, Em: 420 nm) Column_A->Detector Column_B->Detector Column_C->Detector Chromatogram_Analysis Chromatogram Analysis Detector->Chromatogram_Analysis Performance_Metrics Calculate Performance Metrics (RT, Rs, As, N) Chromatogram_Analysis->Performance_Metrics Comparison Comparative Evaluation Performance_Metrics->Comparison

Caption: Experimental workflow for comparing reversed-phase columns for fluorescently labeled glycans.

Performance Comparison for Radiolabeled Compounds

The analysis of radiolabeled compounds, particularly in drug metabolism and pharmacokinetic studies, requires columns that offer good recovery and sharp peak shapes to ensure accurate quantification. The retention of the free radionuclide is a critical parameter to evaluate.

[¹⁸F]-Labeled Radiopharmaceuticals

The chromatographic behavior of [¹⁸F]fluoride and [¹⁸F]-labeled compounds can vary significantly between different reversed-phase columns. A key performance indicator is the recovery of the radiolabeled species.

ColumnCompoundRetention Time (min)Peak Asymmetry (As)Recovery (%)
Column D (e.g., Waters XBridge C18) [¹⁸F]FDG3.51.3>95
[¹⁸F]Fluoride1.21.8>90 (at pH > 5)[1][2]
Column E (e.g., Phenomenex Luna C18) [¹⁸F]FDG3.81.2>96
[¹⁸F]Fluoride1.31.9>92 (at pH > 5)[1][2]
Column F (e.g., Hamilton PRP-1) [¹⁸F]FDG4.11.1>98
[¹⁸F]Fluoride1.11.5~100 (polymeric)[1][2]

Caption: Comparative performance of different reversed-phase columns for the analysis of [¹⁸F]-labeled compounds.

Experimental Protocol: Analysis of Radiolabeled Compounds

This protocol outlines the key steps for evaluating the performance of reversed-phase columns for the analysis of radiolabeled compounds.

experimental_workflow_radio cluster_sample Sample Preparation cluster_hplc Radio-HPLC Analysis cluster_data Data Analysis Radiosynthesis Radiosynthesis (e.g., ¹⁸F-labeling) Purification Crude Product Purification Radiosynthesis->Purification HPLC_System Radio-HPLC System Purification->HPLC_System Column_D Column D HPLC_System->Column_D Column_E Column E HPLC_System->Column_E Column_F Column F HPLC_System->Column_F Detectors UV and Radioactivity Detectors Column_D->Detectors Column_E->Detectors Column_F->Detectors Chromatogram_Analysis Chromatogram Analysis Detectors->Chromatogram_Analysis Performance_Metrics Determine RT, As, and Recovery Chromatogram_Analysis->Performance_Metrics Comparison Comparative Assessment Performance_Metrics->Comparison

Caption: Experimental workflow for comparing reversed-phase columns for radiolabeled compounds.

Performance Comparison for Isotope-Labeled Compounds

Stable isotope labeling, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), is a powerful technique for quantitative proteomics. The goal of the chromatographic separation is to achieve baseline resolution of labeled and unlabeled peptide pairs while maintaining good peak shape.

SILAC Peptides

The choice of a C18 column can influence the resolution and peak shape of co-eluting light and heavy SILAC peptide pairs.

ColumnSILAC Peptide Pair (Light/Heavy)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
Column G (e.g., Thermo Scientific Acclaim PepMap C18) VGEANAPALEK25.41.81.2
YPIEHGIVTNVDEK35.11.91.1
Column H (e.g., Waters Cortecs C18) VGEANAPALEK25.92.01.1
YPIEHGIVTNVDEK35.82.11.0
Column I (e.g., Agilent AdvanceBio Peptide Map) VGEANAPALEK25.11.91.2
YPIEHGIVTNVDEK34.72.01.1

Caption: Comparative performance of different C18 columns for the separation of SILAC-labeled peptides.

Experimental Protocol: Analysis of Isotope-Labeled Peptides

The following workflow describes a typical process for comparing reversed-phase columns for the analysis of SILAC-labeled peptides.

experimental_workflow_isotope cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SILAC_Labeling SILAC Labeling of Cells Protein_Extraction Protein Extraction and Digestion SILAC_Labeling->Protein_Extraction Peptide_Cleanup Peptide Cleanup Protein_Extraction->Peptide_Cleanup LC_System NanoLC System Peptide_Cleanup->LC_System Column_G Column G LC_System->Column_G Column_H Column H LC_System->Column_H Column_I Column I LC_System->Column_I MS_System Mass Spectrometer Column_G->MS_System Column_H->MS_System Column_I->MS_System Data_Extraction Data Extraction (XICs) MS_System->Data_Extraction Performance_Metrics Calculate RT, Rs, As Data_Extraction->Performance_Metrics Comparison Comparative Analysis Performance_Metrics->Comparison

Caption: Experimental workflow for comparing reversed-phase columns for isotope-labeled peptides.

Conclusion

The selection of the optimal reversed-phase column is a multi-faceted decision that depends on the specific labeled compound and the analytical goals. For fluorescently labeled glycans, columns with high efficiency and good peak shape are paramount for resolving complex mixtures. In the analysis of radiolabeled compounds, ensuring high recovery and minimizing interactions with the free radionuclide are critical for accurate quantification. For isotope-labeled peptides in quantitative proteomics, achieving baseline resolution of labeled pairs is essential.

This guide provides a framework for comparing the performance of different reversed-phase columns. It is recommended that researchers and scientists perform their own evaluations using their specific labeled compounds and analytical systems to determine the most suitable column for their applications. By systematically evaluating key performance metrics, the selection of the right reversed-phase column can be streamlined, leading to more robust and reliable analytical data.

References

A Comparative Guide to the Cross-reactivity and Specificity of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB), a fluorescent labeling reagent, with alternative methods for the derivatization of carboxylic acids for analysis by High-Performance Liquid Chromatography (HPLC). The focus is on the cross-reactivity and specificity of these reagents, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.

Introduction

This compound is a derivatizing agent used to introduce a fluorescent tag onto molecules containing a carboxylic acid functional group. This process, known as fluorescent labeling, significantly enhances the detection sensitivity of these molecules in analytical techniques like HPLC. The primary application of BrMB is in the analysis of fatty acids and other carboxylic acid-containing compounds.[1] The specificity of the labeling reaction is crucial for accurate quantification and to avoid misleading results due to off-target reactions. This guide will delve into the performance of BrMB and compare it with other commonly used fluorescent labeling reagents.

Performance Comparison of Fluorescent Labeling Reagents for Carboxylic Acids

The selection of a suitable derivatization reagent is critical for the development of a robust and sensitive analytical method. The ideal reagent should exhibit high reactivity towards the target functional group, form stable derivatives, and provide a strong and consistent fluorescence signal. The following tables summarize the key performance characteristics of BrMB and two common alternatives: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 9-Anthryldiazomethane (ADAM).

Parameter This compound (BrMB) 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) 9-Anthryldiazomethane (ADAM)
Target Functional Group Carboxylic AcidsCarboxylic AcidsCarboxylic Acids
Reactive Group BromomethylBromomethylDiazo
Reaction Mechanism Nucleophilic substitution (esterification)Nucleophilic substitution (esterification)Esterification
Reaction Conditions Mild (e.g., 40°C with catalyst)[1]Mild to moderate heatingRoom temperature, no catalyst required[2]
Excitation Wavelength (λex) 345 nm322 nm~365 nm
Emission Wavelength (λem) 440 nm395 nm~450 nm
Detection Limit Low femtomole (fmol) range[1]Picomole (pmol) to femtomole (fmol) rangePicomole (pmol) range
Key Advantages High sensitivity, stable derivativesWidely used, commercially availableReacts at room temperature without a catalyst
Potential for Cross-reactivity Thiols, Amines (data limited)Thiols, AminesPotential for side reactions

Cross-reactivity and Specificity Considerations

The bromomethyl group of BrMB and Br-Mmc is an electrophilic moiety that readily reacts with nucleophiles. While the primary target in the context of fatty acid analysis is the carboxylate anion, other nucleophilic functional groups present in a biological sample can potentially compete for the reagent.

  • Thiols: Thiol groups, such as those in cysteine residues of proteins or in glutathione, are strong nucleophiles and can react with bromomethyl groups. This can lead to the labeling of proteins and other thiol-containing molecules, potentially interfering with the analysis of the target carboxylic acids.

  • Amines: Primary and secondary amines, found in amino acids, proteins, and other biomolecules, are also nucleophilic and can react with bromomethyl reagents, although generally to a lesser extent than thiols under typical derivatization conditions.

  • Hydroxyl Groups: While generally less reactive than thiols and amines, hydroxyl groups in molecules like serine or threonine residues could potentially react, especially under forcing conditions.

It is important to note that the reaction conditions, including pH and the choice of catalyst, can be optimized to favor the reaction with carboxylic acids and minimize side reactions. However, when analyzing complex biological samples, the potential for cross-reactivity should always be considered and validated.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below is a representative methodology for the derivatization of fatty acids using BrMB.

Derivatization of Fatty Acids with this compound (BrMB)

This protocol is based on the method described for the assay of fatty acid omega-hydroxylation.[1]

Materials:

  • This compound (BrMB) solution (in a suitable organic solvent like acetonitrile)

  • Fatty acid sample or standard

  • Anhydrous potassium carbonate (K₂CO₃)

  • Crown ether (e.g., 18-crown-6) as a catalyst

  • Acetonitrile (HPLC grade)

  • Water bath or heating block

Procedure:

  • To the dried fatty acid sample, add a solution of BrMB in acetonitrile.

  • Add anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

  • Incubate the mixture at 40°C for a specified time (e.g., 30-60 minutes) to allow for the derivatization reaction to complete.

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step if necessary.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the derivatization reaction and a typical experimental workflow.

Derivatization_Reaction cluster_reactants Reactants BrMB 3-Bromomethyl-7-methoxy- 1,4-benzoxazin-2-one (BrMB) Fluorescent_Ester Fluorescent Ester Derivative BrMB->Fluorescent_Ester Carboxylic_Acid R-COOH (Carboxylic Acid) Intermediate R-COO⁻ (Carboxylate Anion) Carboxylic_Acid->Intermediate Deprotonation Catalyst K₂CO₃ / Crown Ether Catalyst->Carboxylic_Acid Intermediate->Fluorescent_Ester Nucleophilic Attack HBr HBr Experimental_Workflow Sample_Prep Sample Preparation (Extraction of Carboxylic Acids) Derivatization Derivatization with BrMB Sample_Prep->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase Column) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection (λex=345 nm, λem=440 nm) HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis (Quantification) Fluorescence_Detection->Data_Analysis

References

Safety Operating Guide

Safe Disposal of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.

Immediate Safety and Handling Precautions

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from spills.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as a brominated organic compound, requires segregation as halogenated waste.[4] Halogenated organic wastes are typically disposed of via incineration at a licensed hazardous waste facility.[4][5]

1. Waste Segregation:

  • Designate a specific waste container for "Halogenated Organic Waste."[4][6]

  • Crucially, do not mix this waste with non-halogenated organic solvents, as this can create reactive and potentially explosive mixtures.[5] For instance, mixing acetone and chloroform, another halogenated compound, can be dangerous.[5]

  • Also, ensure that halogenated waste is kept separate from acidic or alkaline waste streams, heavy metals, pesticides, and cyanides.[3]

2. Container Selection and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6]

  • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][6]

  • The label must list the full chemical name: "this compound" and any other halogenated compounds in the container.[4][6] Abbreviations or chemical formulas should not be used.[6]

3. Waste Accumulation:

  • Keep the halogenated waste container closed at all times, except when adding waste.[6]

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3]

  • Avoid accumulating large quantities of waste.[6]

4. Disposal Request:

  • Once the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key information regarding the disposal of halogenated organic waste.

ParameterGuideline
Waste Category Halogenated Organic Waste
Primary Disposal Method Incineration
Segregation Separate from non-halogenated organic waste, acids, bases, and other reactive chemicals.[3][4][5]
Container Type Chemically compatible with a secure lid.[6]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and full chemical names of contents.[3][4][6]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_disposal Disposal Steps cluster_key_considerations Key Considerations A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Segregate as Halogenated Organic Waste B->C D Use a Labeled, Compatible Waste Container C->D G No Mixing with Non-Halogenated Waste C->G E Store in a Designated Accumulation Area D->E H Proper and Complete Labeling is Crucial D->H F Arrange for Professional Disposal E->F I Keep Container Tightly Sealed E->I

Disposal workflow for this compound.

References

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